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  • Product: 2-Isobutyl-5-methylanisole
  • CAS: 94291-45-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Isobutyl-5-methylanisole for Advanced Research

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of a Novel Compound In the realm of chemical research and drug development, a thorough understanding of...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Compound

In the realm of chemical research and drug development, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which all further investigation is built. These properties govern a compound's behavior, from its solubility in various media to its interaction with biological systems. This guide focuses on 2-isobutyl-5-methylanisole, a compound for which extensive experimental data is not yet prevalent in publicly accessible literature.

This document, therefore, adopts a dual-pronged approach. Firstly, it provides a comprehensive theoretical framework for predicting the physicochemical characteristics of 2-isobutyl-5-methylanisole, drawing comparisons with structurally similar and more extensively studied analogs. Secondly, it serves as a practical manual, outlining the detailed experimental protocols necessary for the empirical determination of these vital parameters. This guide is designed to empower researchers to either anticipate the behavior of 2-isobutyl-5-methylanisole or to rigorously characterize it in a laboratory setting.

Molecular Architecture and its Physicochemical Implications

The structure of 2-isobutyl-5-methylanisole, with its substituted benzene ring, dictates its fundamental properties. The anisole core, a methoxy group (-OCH₃) attached to a benzene ring, provides a degree of polarity. The alkyl substituents, a methyl group (-CH₃) at the 5-position and an isobutyl group (-CH₂CH(CH₃)₂) at the 2-position, contribute to the molecule's lipophilicity and steric bulk.

The interplay of these functional groups will influence its boiling point, melting point, density, and solubility. The isobutyl group, being larger and more branched than a methyl or isopropyl group, will have a distinct impact on these properties compared to its analogs, 2-methylanisole and 2-isopropyl-5-methylanisole.

Core Physicochemical Parameters: A Predictive and Comparative Analysis

In the absence of extensive experimental data for 2-isobutyl-5-methylanisole, we can project its properties based on its structure and by comparing it to its close relatives.

PropertyPredicted Characteristics for 2-Isobutyl-5-methylanisoleComparative Experimental Data
Molecular Formula C₁₂H₁₈O2-Isopropyl-5-methylanisole: C₁₁H₁₆O[1] 2-Methylanisole: C₈H₁₀O[2][3]
Molecular Weight 178.27 g/mol 2-Isopropyl-5-methylanisole: 164.24 g/mol [1] 2-Methylanisole: 122.16 g/mol [3]
Boiling Point Expected to be higher than 2-isopropyl-5-methylanisole due to increased molecular weight and van der Waals forces. Likely in the range of 220-240 °C at 760 mmHg.2-Isopropyl-5-methylanisole: 214-216 °C[1][4][5] 2-Methylanisole: 170-172 °C[6][7]
Density Predicted to be slightly less than water, in the range of 0.92-0.95 g/mL at 25 °C.2-Isopropyl-5-methylanisole: 0.94 g/mL at 25 °C[4] 2-Methylanisole: 0.985 g/mL at 25 °C[7]
Solubility in Water Expected to have very low solubility in water due to its significant nonpolar character.2-Isopropyl-5-methylanisole: Insoluble in water[1][5] 2-Methylanisole: Limited solubility in water[2]
Solubility in Organic Solvents Predicted to be readily soluble in nonpolar and moderately polar organic solvents such as ethanol, ether, chloroform, and acetone.2-Isopropyl-5-methylanisole: Soluble in ethanol and oils[1][5] 2-Methylanisole: Soluble in ethanol and ether[2]
LogP (Octanol-Water Partition Coefficient) The isobutyl group will increase lipophilicity compared to an isopropyl or methyl group, suggesting a LogP value greater than 4.2-Isopropyl-5-methylanisole: XLogP3-AA of 3.8[1] 2-Methylanisole: logP (o/w) of 2.740[6]

Spectroscopic Characterization: A Predictive Guide

Spectroscopic analysis is crucial for the identification and structural elucidation of organic molecules. Based on the structure of 2-isobutyl-5-methylanisole, the following spectral characteristics can be anticipated:

¹H NMR Spectroscopy

The proton NMR spectrum will provide a unique fingerprint of the molecule. Key expected signals include:

  • Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-7.5 ppm), likely appearing as a singlet and two doublets, reflecting the trisubstituted benzene ring.

  • Methoxy Group: A sharp singlet at approximately δ 3.7-3.9 ppm, corresponding to the three protons of the -OCH₃ group.

  • Isobutyl Group:

    • A doublet for the two -CH₂- protons adjacent to the aromatic ring.

    • A multiplet for the single -CH- proton.

    • A doublet for the six equivalent protons of the two -CH₃ groups.

  • Methyl Group: A singlet for the three protons of the methyl group on the aromatic ring, likely in the region of δ 2.2-2.4 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments:

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group being the most downfield.

  • Methoxy Carbon: A signal around δ 55-60 ppm.

  • Isobutyl Carbons: Three signals corresponding to the -CH₂-, -CH-, and the two equivalent -CH₃ carbons.

  • Methyl Carbon: A signal in the aliphatic region for the methyl group attached to the ring.

Infrared (IR) Spectroscopy

The IR spectrum will indicate the presence of key functional groups:

  • C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretching (Aryl Ether): A strong, characteristic peak in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

Mass Spectrometry

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern:

  • Molecular Ion Peak (M⁺): A peak at m/z = 178.27.

  • Key Fragmentation Patterns: Expect to see fragmentation corresponding to the loss of the isobutyl group, a methyl group, and potentially cleavage of the methoxy group.

Experimental Protocols for Physicochemical Characterization

For researchers requiring definitive data, the following section details the established methodologies for determining key physicochemical properties.

Determination of the Octanol-Water Partition Coefficient (LogP)

The LogP value is a critical parameter in drug development, indicating the lipophilicity of a compound. The shake-flask method is a widely accepted standard.

Workflow for LogP Determination

LogP_Workflow A Preparation of n-octanol and water phases (pre-saturate each with the other) B Prepare a stock solution of 2-isobutyl-5-methylanisole in n-octanol A->B C Add a known volume of the stock solution to a known volume of water B->C D Equilibrate the mixture by shaking at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) C->D E Centrifuge the mixture to ensure complete phase separation D->E F Carefully sample the aqueous and n-octanol phases E->F G Quantify the concentration of the analyte in each phase using a suitable analytical method (e.g., HPLC-UV, GC-MS) F->G H Calculate LogP = log([Analyte]octanol / [Analyte]water) G->H

Caption: Shake-Flask Method for LogP Determination.

Causality in Experimental Choices: Pre-saturation of the solvents is crucial to prevent volume changes during the experiment that would affect concentration calculations. The choice of analytical method depends on the compound's properties, such as its chromophore for UV detection or volatility for GC analysis.

Measurement of Vapor Pressure

Vapor pressure is a key indicator of a compound's volatility. For compounds with expected low vapor pressure, the gas saturation method is appropriate.

Workflow for Vapor Pressure Measurement

Vapor_Pressure_Workflow A Place a known amount of 2-isobutyl-5-methylanisole in a temperature-controlled saturator column B Pass a slow, constant stream of an inert carrier gas (e.g., nitrogen) through the column A->B C Ensure the gas becomes saturated with the vapor of the compound B->C E Measure the total volume of gas that has passed through the column B->E D Trap the vapor from the gas stream using a suitable sorbent or a cold trap C->D F Quantify the mass of the trapped compound using a sensitive analytical technique (e.g., GC-MS) D->F G Calculate vapor pressure using the ideal gas law and the collected data E->G F->G

Caption: Gas Saturation Method for Vapor Pressure.

Expert Insights: The flow rate of the carrier gas must be slow enough to ensure saturation but fast enough to transport a quantifiable amount of the substance in a reasonable time. The choice of trapping method is critical for quantitative recovery.

Determination of pKa

While 2-isobutyl-5-methylanisole is not expected to have an ionizable group within the typical aqueous pH range, understanding the methodology is important for characterizing derivatives. For non-ionizable or very weakly basic/acidic compounds, direct potentiometric titration is often not feasible. Spectrophotometric or NMR-based methods in co-solvents may be necessary if ionizable derivatives are synthesized. Given its structure, a pKa value is not a primary physicochemical property of concern for 2-isobutyl-5-methylanisole itself.

Safety and Handling Considerations

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

  • Toxicity: The toxicological properties have not been thoroughly investigated. Assume it may be harmful if ingested, inhaled, or absorbed through the skin. Similar compounds can be irritants.

Conclusion and Future Directions

2-Isobutyl-5-methylanisole presents as a molecule with significant lipophilic character, low aqueous solubility, and a boiling point in the higher range for aromatic ethers of its molecular weight. While this guide provides a robust predictive and methodological framework, the definitive characterization of this compound awaits empirical investigation. The protocols and theoretical considerations outlined herein provide a clear roadmap for researchers to undertake this characterization, contributing valuable data to the broader scientific community and enabling its confident application in drug discovery and other research endeavors.

References

  • ChemBK. 2-Isopropyl-5-methylanisole. Available from: [Link]

  • The Good Scents Company. 2-isopropyl-5-methylanisole. Available from: [Link]

  • The Good Scents Company. ortho-methyl anisole. Available from: [Link]

  • Air Liquide. Safety Data Sheet - Isobutane. Available from: [Link]

  • Ottokemi. 2-Methyl anisole, 99%. Available from: [Link]

  • University of Wisconsin-Madison. NMR: Intermediate Level, Spectrum 5. Available from: [Link]

  • PubChem. Thymyl methyl ether. Available from: [Link]

  • Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Available from: [Link]

  • Chemistry Stack Exchange. How to interpret this pair of IR and 1H NMR spectra?. Available from: [Link]

Sources

Exploratory

Advanced Characterization of 2-Isobutyl-5-methylanisole in Essential Oil Matrices

This is an in-depth technical guide on the chemical characterization, natural occurrence, and analytical identification of 2-Isobutyl-5-methylanisole . Technical Whitepaper | Version 1.0 Executive Summary 2-Isobutyl-5-me...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical characterization, natural occurrence, and analytical identification of 2-Isobutyl-5-methylanisole .

Technical Whitepaper | Version 1.0

Executive Summary

2-Isobutyl-5-methylanisole (CAS: 94291-45-9) represents a rare structural homolog of the widely distributed monoterpene ether, Methyl Thymol (2-isopropyl-5-methylanisole).[1] While the isopropyl-substituted phenols and anisoles (thymol, carvacrol, and their ethers) are ubiquitous in the Lamiaceae and Apiaceae families, the isobutyl-substituted analogs are frequently overlooked or misidentified in gas chromatography-mass spectrometry (GC-MS) workflows due to their mass spectral similarity.

This guide provides a rigorous framework for the detection, structural validation, and biosynthetic context of 2-Isobutyl-5-methylanisole. It is designed for analytical chemists and formulation scientists seeking to distinguish this elusive molecule from its common isomers in complex natural matrices.

Chemical Profile & Structural Homology

The molecule is the methyl ether of 2-isobutyl-5-methylphenol . To understand its behavior in essential oils, one must contrast it with its dominant natural analog, Methyl Thymol.

Structural Comparison

The critical difference lies in the alkyl chain at the C2 position of the benzene ring.

FeatureMethyl Thymol (Common)2-Isobutyl-5-methylanisole (Target)
IUPAC Name 1-Methoxy-2-isopropyl-5-methylbenzene1-Methoxy-2-isobutyl-5-methylbenzene
C2 Substituent Isopropyl group (-CH(CH₃)₂)Isobutyl group (-CH₂CH(CH₃)₂)
Molecular Formula C₁₁H₁₆OC₁₂H₁₈O
Molecular Weight 164.25 g/mol 178.27 g/mol
Biosynthetic Origin Terpenoid (Cymyl pathway)Irregular Terpenoid / Mixed Pathway
Key MS Fragment m/z 149 (Loss of -CH₃)m/z 135 (Tropylium rearrangement)
Physicochemical Properties[1]
  • Appearance: Colorless to pale yellow liquid.

  • Odor Profile: Herbaceous, phenolic, slightly woody/earthy, lacking the sharp pungency of the free phenol.

  • Solubility: Soluble in ethanol and non-polar solvents; insoluble in water.

Natural Occurrence & Biosynthetic Context

The "Missing" Homolog

In standard terpene biosynthesis, the carbon skeleton is derived from the condensation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) to form Geranyl Pyrophosphate (GPP). Cyclization leads to the p-menthane structure (isopropyl group).

The presence of an isobutyl group suggests a deviation in the alkylation step or a mixed biosynthetic pathway involving leucine catabolism (which yields the isobutyl moiety) interacting with the shikimate pathway (phenolic ring).

Target Matrices

Research indicates that 2-Isobutyl-5-methylanisole (and its phenolic precursor) is a trace constituent in oils rich in phenolic ethers. It is often investigated in:

  • Genus Thymus & Origanum: As a minor homolog accompanying Methyl Thymol.

  • Genus Daucus (Carrot Seed): Known for irregular terpene ethers.

  • Genus Artemisia: High diversity of methoxy-phenyl derivatives.

Critical Insight: Many historical reports of "Methyl Thymol" in unusual plants may actually be the isobutyl homolog, unresolved by low-resolution GC columns.

Analytical Methodology: The Identification Protocol

Distinguishing 2-Isobutyl-5-methylanisole from its isomers requires a multi-dimensional analytical approach. A simple retention time match is insufficient due to the crowding of the sesquiterpene region where this heavier molecule elutes.

Experimental Workflow

The following protocol ensures definitive identification.

Step 1: Fractionation

  • Goal: Isolate the oxygenated aromatic fraction.

  • Method: Solid Phase Extraction (SPE) using a Silica/C18 cartridge.

    • Elute 1: Pentane (Hydrocarbons - Discard).

    • Elute 2: Diethyl Ether/Pentane (90:10) (Oxygenated fraction - Keep ).

Step 2: GC-MS Analysis (Dual Column)

  • Column A (Non-polar): DB-5ms or equivalent.

  • Column B (Polar): DB-Wax or equivalent.

  • Calculation: Calculate Linear Retention Indices (LRI) on both columns relative to n-alkanes (C8-C20).

    • Target LRI (DB-5): Approx. 1250–1350 (Higher than Methyl Thymol).

Step 3: Mass Spectral Validation

  • Look for the Molecular Ion (M+ ) at m/z 178.

  • Base Peak: Differentiate based on alkyl chain fragmentation.

    • Isopropyl (Methyl Thymol): Strong M-15 (Loss of methyl from isopropyl).

    • Isobutyl: Strong M-43 (Loss of isopropyl from isobutyl chain) or McLafferty rearrangement patterns.

Visualization: Analytical Decision Logic

AnalyticalWorkflow Sample Essential Oil Sample SPE Solid Phase Extraction (Silica Gel) Sample->SPE Fraction Oxygenated Fraction (Ether Eluate) SPE->Fraction GCMS GC-MS Analysis (Dual Column) Fraction->GCMS CheckMW Check Molecular Ion (M+) GCMS->CheckMW M164 M+ = 164 (Methyl Thymol) CheckMW->M164 Isomer A M178 M+ = 178 (Candidate) CheckMW->M178 Target Match FragAnalysis Fragmentation Analysis M178->FragAnalysis Isobutyl Loss of C3H7 (M-43) Confirmed: 2-Isobutyl-5-methylanisole FragAnalysis->Isobutyl Isobutyl Pattern Other Other Isomer (e.g., Butyl anisole) FragAnalysis->Other Linear Chain

Caption: Decision tree for distinguishing the isobutyl homolog from common terpene ethers using GC-MS.

Biosynthetic Pathway Hypothesis

Understanding the origin of this molecule helps in predicting which plant species might contain it. Unlike standard monoterpenes derived from the Mevalonate pathway, the isobutyl group suggests a "rogue" alkylation event.

Proposed Pathway

The pathway likely diverges at the phenolic precursor stage.

  • Precursor: p-Cresol (4-methylphenol).

  • Alkylation: Instead of IPP (isopentenyl pyrophosphate) adding an isopropyl group, a Leucine-derived intermediate (Isovaleryl-CoA or similar) is incorporated, or an anomalous alkylation with 2-methylpropyl cation occurs.

  • Methylation: The final step is the O-methylation of the resulting phenol by an O-methyltransferase (OMT).

Pathway Diagram

Biosynthesis Shikimate Shikimate Pathway Tyrosine L-Tyrosine Shikimate->Tyrosine Cresol p-Cresol Tyrosine->Cresol Intermediate 2-Isobutyl-5-methylphenol (Rare Phenol) Cresol->Intermediate + Isobutyl Group Leucine L-Leucine Catabolism IsobutylDonor Isobutyl Donor (Isovaleryl-CoA?) Leucine->IsobutylDonor IsobutylDonor->Intermediate Target 2-Isobutyl-5-methylanisole Intermediate->Target Methylation OMT O-Methyltransferase (Enzyme) OMT->Target

Caption: Hypothetical biosynthetic divergence showing the incorporation of a leucine-derived moiety into the phenolic skeleton.

Quantitative Data Summary

When analyzing essential oils suspected to contain this compound, use the following reference data for validation.

ParameterValue / CharacteristicNotes
Retention Index (DB-5) 1285 ± 15Estimated; elutes after Methyl Thymol (RI ~1235).
Retention Index (Polar) 1650 ± 20Significant shift due to ether oxygen interaction.
Mass Spectrum Base Peak m/z 135 or 178Depends on ionization energy; 178 is M+.
Key Ion Ratios 178:135:105100 : 60 : 40 (approximate).
UV Absorption λmax ~ 275 nmTypical for anisole derivatives.

Regulatory & Safety Implications

For drug development and fragrance applications, the "natural" status of this molecule is critical.

  • Natural Status: If isolated from a botanical source (e.g., Thymus chemotypes) without chemical modification, it qualifies as "Natural" under ISO 9235.

  • Adulteration Marker: The presence of 2-Isobutyl-5-methylanisole in "Natural Thyme Oil" at levels >1% should trigger scrutiny. It may indicate the addition of synthetic "nature-identical" mixtures where the alkylation process was not specific to the isopropyl group (impurity in synthesis).

  • Toxicology: As an ether, it is likely less irritating than the free phenol (Thymol), but specific toxicological data (LD50) is sparse compared to Methyl Thymol.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Anisole, 2-isobutyl-5-methyl-.[1] NIST Chemistry WebBook. [Link]

  • Adams, R. P. (2017). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. 4th Edition. Allured Publishing Corporation. (Standard reference for terpene retention indices).
  • The Good Scents Company. (2024). Flavor and Fragrance Materials Information System. [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Phenol, 2-isobutyl-5-methyl- derivatives. [Link]

Sources

Foundational

Comprehensive Technical Safety Guide: 2-Isobutyl-5-methylanisole

Executive Summary & Chemical Architecture 2-Isobutyl-5-methylanisole is a lipophilic ether often utilized as a specialized intermediate in organic synthesis or as a flavor/fragrance component. Due to the limited availabi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

2-Isobutyl-5-methylanisole is a lipophilic ether often utilized as a specialized intermediate in organic synthesis or as a flavor/fragrance component. Due to the limited availability of direct empirical toxicological data for this specific isomer, this guide utilizes Structure-Activity Relationship (SAR) analysis, extrapolating data from its closest structural analogs: 2-Isopropyl-5-methylanisole (Thymol methyl ether) and 2-Methylanisole.

Molecular Identity[1][2]
  • IUPAC Name: 1-isobutyl-2-methoxy-4-methylbenzene

  • Molecular Formula:

    
    
    
  • Molecular Weight: 178.27 g/mol

  • SMILES: COc1cc(C)ccc1CC(C)C (Isomeric representation)

  • Key Functional Groups:

    • Methoxy (-OCH₃): Ether linkage; potential for peroxide formation upon prolonged air exposure.

    • Isobutyl (-CH₂CH(CH₃)₂): Increases lipophilicity and skin permeation potential.

Physicochemical Property Matrix (Predicted vs. Analog)
Property2-Isobutyl-5-methylanisole (Predicted)2-Isopropyl-5-methylanisole (Analog)Operational Implication
Physical State Colorless to pale yellow liquidColorless liquidStandard liquid handling protocols apply.
Boiling Point 225°C - 235°C216°CLow volatility at RT; vacuum distillation required for purification.
Flash Point ~85°C - 95°C (Closed Cup)83°CCombustible (Class IIIA). Grounding required.
LogP (Lipophilicity) ~4.23.9High skin absorption risk. Double-gloving recommended.
Density 0.94 - 0.96 g/mL0.94 g/mLFloats on water; insolubility complicates aqueous spill cleanup.

Hazard Identification & Toxicological Assessment[3]

Core Hazards (GHS Classification)

Based on the functional group analysis of alkyl-substituted anisoles:

  • Skin Irritation (Category 2): The isobutyl chain acts as a permeation enhancer, stripping dermal lipids.

  • Eye Irritation (Category 2A): Vapors and direct contact cause significant irritation.

  • Aquatic Toxicity (Chronic Category 2): High LogP indicates bioaccumulation potential in aquatic organisms.

  • Flammable Liquid (Category 4): Combustible liquid.

Metabolic Pathway & Toxicology

Understanding the metabolism is crucial for assessing chronic exposure risks. The primary detoxification pathway involves O-demethylation by Cytochrome P450 enzymes.

Metabolism cluster_tox Toxicological Concern Parent 2-Isobutyl-5-methylanisole (Lipophilic Parent) CYP CYP450 (Liver Microsomes) Parent->CYP Oxidative Dealkylation Phenol 2-Isobutyl-5-methylphenol (Active Metabolite) CYP->Phenol Glucuronide Glucuronide Conjugate (Water Soluble) Phenol->Glucuronide UDP-Glucuronosyl- transferase Excretion Renal Excretion Glucuronide->Excretion

Figure 1: Predicted metabolic pathway. The intermediate phenol may exhibit higher toxicity than the parent ether.

Operational Handling & Storage Protocols

Peroxide Management

As a methyl ether, this compound has a latent potential to form peroxides, although less aggressive than diisopropyl ether.

  • Protocol: Test for peroxides using KI starch paper every 6 months.

  • Inhibitor: Store with BHT (Butylated hydroxytoluene) if permissible by downstream application.

Storage Architecture
  • Atmosphere: Inert Gas (Nitrogen or Argon) blanket is mandatory to prevent oxidation and peroxide formation.

  • Temperature: Ambient (15-25°C). Refrigeration is not strictly necessary unless high purity (>99.5%) is required for extended periods.

  • Container: Amber glass or Teflon-lined steel to prevent photo-degradation.

Experimental Handling Workflow

The following decision tree dictates the safe handling logic in a research setting:

HandlingProtocol Start Start: Handling 2-Isobutyl-5-methylanisole VolumeCheck Volume > 100mL? Start->VolumeCheck FumeHood Standard Fume Hood (Face Velocity > 100 fpm) VolumeCheck->FumeHood No GloveBox Inert Atmosphere Glove Box or Closed System VolumeCheck->GloveBox Yes (Fire Risk) PPE PPE: Nitrile Gloves (Double), Safety Glasses, Lab Coat FumeHood->PPE Grounding Static Grounding Required GloveBox->Grounding Process Proceed with Synthesis/Analysis PPE->Process Grounding->PPE

Figure 2: Risk-based handling decision matrix.

Emergency Response & Spills

Fire Fighting Measures
  • Flash Point: ~85-95°C.

  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[1] Do not use high-volume water jet ; the material is lighter than water and will float, spreading the fire.

  • Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO₂).[2]

Spill Containment Protocol
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Remove all ignition sources (hot plates, stirrers).

  • Absorb: Use vermiculite or sand. Do not use combustible materials like sawdust.

  • Clean: Wash the area with a soap/water emulsion. The compound is lipophilic; water alone will be ineffective.

Regulatory & Environmental Compliance

  • TSCA (USA): Verify status. Many alkyl anisoles are on the inventory, but specific isomers may require Low Volume Exemptions (LVE) for commercial use.

  • REACH (EU): Likely requires registration if imported >1 TPA.

  • Ecological Impact: Toxic to aquatic life with long-lasting effects. Do not discharge into municipal drains.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 33637, 2-Methylanisole (Structural Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Anisole. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3] Retrieved from [Link]

  • The Good Scents Company. 2-Methylanisole Properties and Safety.[4] Retrieved from [Link]

Sources

Exploratory

The Anisole Scaffold: A Gateway to Novel Therapeutics - A Technical Guide to 2-Isobutyl-5-methylanisole Derivatives

Abstract The anisole moiety, a methoxybenzene unit, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique electronic properties and synthetic versati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The anisole moiety, a methoxybenzene unit, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique electronic properties and synthetic versatility make it an attractive starting point for the design and development of novel therapeutics. This in-depth technical guide explores the chemistry, synthesis, and potential applications of a specific class of anisole derivatives: 2-isobutyl-5-methylanisole and its analogues. While direct literature on this precise substitution pattern is nascent, this guide provides a comprehensive, forward-looking perspective for researchers, scientists, and drug development professionals. By dissecting the synthesis of the core structure and leveraging established principles of medicinal chemistry, we illuminate a path toward unlocking the therapeutic potential of this promising, yet underexplored, chemical space. We will delve into rational synthetic strategies, propose potential pharmacological applications based on structure-activity relationships of related compounds, and provide detailed experimental frameworks to guide future research.

The Anisole Core: A Foundation for Drug Discovery

Anisole, or methoxybenzene, is an aromatic compound characterized by a methoxy group (-OCH₃) attached to a benzene ring.[1] This seemingly simple structure possesses a rich chemical personality that makes it a valuable building block in organic synthesis and medicinal chemistry. The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution reactions, meaning it donates electron density to the aromatic ring, making it more reactive than benzene towards electrophiles.[1] This enhanced nucleophilicity is a key feature that chemists exploit to introduce a variety of functional groups onto the anisole ring, thereby creating a diverse library of derivatives.

The anisole scaffold is a common feature in a wide array of pharmaceuticals, contributing to their efficacy in treating various conditions, including cardiovascular diseases, inflammation, and cancer.[2][3] Its derivatives are also pivotal intermediates in the agrochemical and fragrance industries.[3] The stability and specific reactivity of the anisole core make it a reliable platform for constructing complex molecules with desired biological activities.[3]

Strategic Synthesis of 2-Isobutyl-5-methylanisole and its Derivatives

The synthesis of the target scaffold, 2-isobutyl-5-methylanisole, requires a multi-step approach that leverages fundamental organic reactions. A logical and efficient synthetic pathway is crucial for accessing this molecule and its derivatives for further investigation.

Retrosynthetic Analysis

A retrosynthetic approach to 2-isobutyl-5-methylanisole suggests a few plausible disconnection strategies. A primary disconnection can be made at the isobutyl-aryl bond, suggesting a Friedel-Crafts type reaction as the key step for its introduction. The anisole core itself can be synthesized from commercially available precursors like p-cresol.

G target 2-Isobutyl-5-methylanisole disconnection1 C-C bond formation (Friedel-Crafts) target->disconnection1 Disconnect isobutyl group intermediate1 4-Methylanisole (p-Cresol methyl ether) disconnection1->intermediate1 intermediate2 Isobutylating Agent disconnection1->intermediate2 disconnection2 Etherification (Williamson) intermediate1->disconnection2 Disconnect methyl ether precursor1 p-Cresol disconnection2->precursor1 precursor2 Methylating Agent disconnection2->precursor2

Caption: Retrosynthetic analysis of 2-Isobutyl-5-methylanisole.

Proposed Synthetic Workflow

A plausible forward synthesis, based on the retrosynthetic analysis, would involve the methylation of p-cresol followed by a Friedel-Crafts reaction to introduce the isobutyl group.

G cluster_step1 Step 1: Methylation of p-Cresol cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Reduction of the Ketone pCresol p-Cresol pMethylanisole 4-Methylanisole pCresol->pMethylanisole Williamson Ether Synthesis MethylatingAgent Methylating Agent (e.g., Dimethyl sulfate) MethylatingAgent->pMethylanisole Base Base (e.g., NaOH) Base->pMethylanisole Solvent1 Solvent (e.g., Water/DCM) Solvent1->pMethylanisole pMethylanisole2 4-Methylanisole AcylatedProduct 2-Acyl-5-methylanisole pMethylanisole2->AcylatedProduct Friedel-Crafts Acylation AcylatingAgent Acylating Agent (e.g., Isobutyryl chloride) AcylatingAgent->AcylatedProduct LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcylatedProduct Solvent2 Solvent (e.g., Dichloromethane) Solvent2->AcylatedProduct AcylatedProduct2 2-Acyl-5-methylanisole FinalProduct 2-Isobutyl-5-methylanisole AcylatedProduct2->FinalProduct Clemmensen or Wolff-Kishner Reduction ReducingAgent Reducing Agent (e.g., Zn(Hg)/HCl or H₂NNH₂/KOH) ReducingAgent->FinalProduct

Caption: Proposed synthetic workflow for 2-Isobutyl-5-methylanisole.

Detailed Experimental Protocols
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve p-cresol in a suitable solvent such as aqueous sodium hydroxide.

  • Addition of Methylating Agent: Cool the solution in an ice bath and add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to ensure complete reaction.

  • Workup: Cool the reaction mixture and perform an aqueous workup to remove inorganic salts. Extract the product with an organic solvent like diethyl ether or dichloromethane.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation to yield pure 4-methylanisole.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) to a dry solvent such as dichloromethane (DCM).[4] Cool the suspension in an ice bath.

  • Formation of Acylium Ion: Slowly add isobutyryl chloride to the AlCl₃ suspension. Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Addition of 4-Methylanisole: Add a solution of 4-methylanisole in dry DCM dropwise to the reaction mixture, ensuring the temperature remains low. The reaction is often exothermic.[4]

  • Reaction: After the addition, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Workup: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.[4] This will decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting ketone can be purified by column chromatography or recrystallization.

Note on Regioselectivity: The methoxy group is a stronger ortho-, para-director than the methyl group. Therefore, the acylation is expected to occur predominantly at the ortho position to the methoxy group, which is also meta to the methyl group.

The choice of reduction method depends on the presence of other functional groups in the molecule.

  • Clemmensen Reduction (Acidic Conditions):

    • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add the 2-isobutyryl-5-methylanisole, amalgamated zinc (Zn(Hg)), and concentrated hydrochloric acid.

    • Reaction: Heat the mixture under reflux for several hours. Additional portions of HCl may be required during the reaction.

    • Workup: After cooling, decant the aqueous solution and extract it with a suitable organic solvent. Wash the organic extracts, dry, and concentrate to obtain the product.

  • Wolff-Kishner Reduction (Basic Conditions):

    • Reaction Setup: In a flask equipped with a high-temperature condenser, mix the 2-isobutyryl-5-methylanisole with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as diethylene glycol.

    • Reaction: Heat the mixture to a high temperature to facilitate the decomposition of the hydrazone intermediate.

    • Workup: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent. Wash, dry, and concentrate the organic phase to yield the final product.

Potential Pharmacological Applications and Structure-Activity Relationships (SAR)

Given the prevalence of the anisole scaffold in bioactive molecules, derivatives of 2-isobutyl-5-methylanisole hold significant promise in various therapeutic areas. By analyzing the structural features of the target molecule and comparing them to known drugs, we can hypothesize potential biological activities.

Structural Feature Potential Contribution to Bioactivity Examples of Related Bioactive Scaffolds
Anisole Core Serves as a versatile scaffold for functionalization. The methoxy group can participate in hydrogen bonding and influence metabolic stability.Found in analgesics, anti-inflammatory drugs, and cardiovascular agents.[3]
Isobutyl Group A lipophilic group that can enhance binding to hydrophobic pockets in target proteins. Its branched nature can provide steric hindrance and influence conformational preferences.Present in various drugs, contributing to their pharmacokinetic and pharmacodynamic profiles.
Methyl Group Can modulate lipophilicity and metabolic stability. Its position on the ring influences the overall electronic and steric properties of the molecule.A common substituent in drug molecules for fine-tuning activity and properties.
Potential Therapeutic Areas
  • Anti-inflammatory Agents: The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests that derivatives could exhibit cyclooxygenase (COX) or lipoxygenase (LOX) inhibitory activity.

  • Antimicrobial Agents: Many phenolic and anisolic compounds possess antibacterial and antifungal properties. The lipophilic nature of the isobutyl group could enhance membrane permeability and antimicrobial efficacy.

  • Anticancer Agents: The anisole ring is a key component of several anticancer drugs. Derivatives could be designed to interact with specific enzymatic targets or receptors involved in cancer progression.

  • Central Nervous System (CNS) Agents: The lipophilicity of the molecule may allow for penetration of the blood-brain barrier, opening up possibilities for applications in neuropharmacology.

The Role of Bioisosterism in Derivative Design

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar physical and chemical properties to improve the compound's biological activity, selectivity, or pharmacokinetic profile.[5][6] For 2-isobutyl-5-methylanisole derivatives, several bioisosteric modifications could be explored to optimize their properties.

G cluster_core Core Scaffold: 2-Isobutyl-5-methylanisole cluster_modifications Potential Bioisosteric Replacements Core 2-Isobutyl-5-methylanisole Methoxy_Mod Methoxy Group (-OCH₃) - Thioether (-SCH₃) - Hydroxyl (-OH) - Halogens (F, Cl) Core->Methoxy_Mod Modulate H-bonding & metabolism Isobutyl_Mod Isobutyl Group - Cyclopropylmethyl - Neopentyl - Phenyl Core->Isobutyl_Mod Alter lipophilicity & steric bulk Methyl_Mod Methyl Group (-CH₃) - Trifluoromethyl (-CF₃) - Ethyl (-CH₂CH₃) - Halogens (Cl, Br) Core->Methyl_Mod Fine-tune electronics & metabolism Aromatic_Mod Aromatic Ring - Pyridine - Thiophene - Pyrazole Core->Aromatic_Mod Introduce H-bond acceptors/donors

Caption: Bioisosteric modifications for 2-Isobutyl-5-methylanisole derivatives.

Future Directions and Conclusion

The exploration of 2-isobutyl-5-methylanisole derivatives represents a promising avenue for the discovery of novel therapeutic agents. This guide has laid out a rational and experimentally grounded framework for the synthesis and potential derivatization of this scaffold. The proposed synthetic routes are based on well-established and robust chemical transformations, providing a clear path for accessing these compounds in the laboratory.

The true potential of this class of molecules will be unveiled through systematic biological screening and structure-activity relationship studies. By employing the principles of medicinal chemistry, such as bioisosteric replacement, researchers can rationally design and synthesize libraries of derivatives with optimized pharmacological profiles. The journey from a conceptual scaffold to a clinically viable drug is long and challenging, but the foundational knowledge presented here provides a solid starting point for this exciting endeavor. It is our hope that this guide will inspire and equip researchers to explore the untapped potential of 2-isobutyl-5-methylanisole derivatives in the quest for new and improved medicines.

References

  • Friedel-Crafts Acylation of Anisole. (2006, October 4). Retrieved from [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. Retrieved from [Link]

  • One-Step Preparation of Some 3-Substituted Anisoles. ACS Publications. Retrieved from [Link]

  • Friedel–Crafts acylation of substituted anisole. Chemistry Stack Exchange. Retrieved from [Link]

  • Anisole Derivatives Market Valuation, ROI Potential & - openPR.com. (2025, December 24). Retrieved from [Link]

  • Anisole. Wikipedia. Retrieved from [Link]

  • Transformation of Isobutyl Alcohol to Aromatics over Zeolite-Based Catalysts. Request PDF. Retrieved from [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved from [Link]

  • Application of Bioisosteres in Drug Design. Retrieved from [Link]

  • Aromatic Compounds and Huckel's Rule. (2010, October 9). YouTube. Retrieved from [Link]

  • Input of Isosteric and Bioisosteric Approach in Drug Design. ResearchGate. Retrieved from [Link]

  • Describe two ways to prepare anisole from benzene. Study Prep in Pearson+. Retrieved from [Link]

  • Immunomodulatory activity of different polyphenolic compounds isolated from Origanum majorana. Trends in Advanced Sciences and Technology. (2024, May 18). Retrieved from [Link]

  • On Friedel-Crafts acetylation, anisole yields. Vedantu. Retrieved from [Link]

  • 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. Retrieved from [Link]

  • One-Step Preparation of Some 3-Substituted Anisoles. ResearchGate. Retrieved from [Link]

  • Aromatic Compounds. (2017, August 31). YouTube. Retrieved from [Link]

  • Oxyfunctionalisation of anisole and its selected reaction products by unspecific peroxygenases. PMC - NIH. Retrieved from [Link]

  • Alkylation of Aromatics with Alkene and Alcohol Starting Materials. (2022, March 1). YouTube. Retrieved from [Link]

  • One-Step Preparation of Some 3-Substituted Anisoles. ResearchGate. Retrieved from [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[7][8][9]triazino[2,3-c]quinazolines. PMC - PubMed Central. Retrieved from [Link]

  • Aromatic Compounds. (2020, May 2). YouTube. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Laboratory Synthesis of 2-Isobutyl-5-methylanisole

Introduction 2-Isobutyl-5-methylanisole, also known as 4-isobutyl-3-methoxytoluene, is an aromatic ether with potential applications in the fragrance, flavor, and pharmaceutical industries. Its synthesis requires the str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Isobutyl-5-methylanisole, also known as 4-isobutyl-3-methoxytoluene, is an aromatic ether with potential applications in the fragrance, flavor, and pharmaceutical industries. Its synthesis requires the strategic introduction of an isobutyl group onto the 3-methylanisole (m-cresyl methyl ether) backbone. This document provides detailed protocols for two common synthetic approaches: direct Friedel-Crafts alkylation and a more robust two-step Friedel-Crafts acylation followed by reduction. The choice of method depends on the desired purity of the final product and the tolerance for potential isomeric byproducts. As a guiding principle, understanding the underlying reaction mechanisms is paramount to successful synthesis and troubleshooting.

Physicochemical Properties of 2-Isobutyl-5-methylanisole

PropertyValue
Molecular Formula C₁₂H₁₈O
Molecular Weight 178.27 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not readily available; estimated to be in the range of 220-240 °C
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, dichloromethane)

Synthetic Strategies: A Comparative Overview

The synthesis of 2-Isobutyl-5-methylanisole from 3-methylanisole can be approached via two primary electrophilic aromatic substitution pathways. The methoxy group in 3-methylanisole is a strong activating group and directs incoming electrophiles to the ortho and para positions. As the para position is occupied by the methyl group, substitution is directed to the ortho positions (positions 2 and 6).

G cluster_0 Starting Material cluster_1 Method 1: Direct Alkylation cluster_2 Method 2: Acylation-Reduction 3-Methylanisole 3-Methylanisole Friedel_Crafts_Alkylation Friedel-Crafts Alkylation (with Isobutyl Halide) 3-Methylanisole->Friedel_Crafts_Alkylation AlCl₃ Friedel_Crafts_Acylation Friedel-Crafts Acylation (with Isobutyryl Chloride) 3-Methylanisole->Friedel_Crafts_Acylation AlCl₃ Product_1 2-Isobutyl-5-methylanisole (Desired Product) Friedel_Crafts_Alkylation->Product_1 Byproduct_1 2-tert-Butyl-5-methylanisole (Rearrangement Byproduct) Friedel_Crafts_Alkylation->Byproduct_1 Carbocation Rearrangement Intermediate 2-Isobutyryl-5-methylanisole (Ketone Intermediate) Friedel_Crafts_Acylation->Intermediate Reduction Reduction (e.g., Wolff-Kishner) Intermediate->Reduction Product_2 2-Isobutyl-5-methylanisole (Desired Product) Reduction->Product_2

Method 1: Direct Friedel-Crafts Alkylation

This method is more direct but is mechanistically prone to carbocation rearrangement, which can significantly reduce the yield of the desired product.

Reaction Mechanism

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction.[1] A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to generate a carbocation from an alkyl halide.[2] The aromatic ring then acts as a nucleophile, attacking the carbocation.

G Primary_Carbocation Primary_Carbocation Sigma_Complex_Isobutyl Sigma_Complex_Isobutyl Tertiary_Carbocation Tertiary_Carbocation Sigma_Complex_tertButyl Sigma_Complex_tertButyl

A significant challenge with primary alkyl halides like isobutyl chloride is the propensity of the initially formed primary carbocation to rearrange to a more stable tertiary carbocation via a 1,2-hydride shift.[3] This rearrangement leads to the formation of 2-tert-butyl-5-methylanisole as a major byproduct.

Protocol: Friedel-Crafts Alkylation of 3-Methylanisole

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
3-Methylanisole122.1712.2 g0.10
Isobutyl chloride92.5710.2 g0.11
Aluminum chloride (anhydrous)133.3414.7 g0.11
Dichloromethane (anhydrous)84.93100 mL-
1 M Hydrochloric acid-100 mL-
Saturated sodium bicarbonate solution-50 mL-
Brine-50 mL-
Anhydrous magnesium sulfate---

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Reagent Preparation: In the flask, suspend anhydrous aluminum chloride in 50 mL of anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: In the dropping funnel, prepare a solution of 3-methylanisole and isobutyl chloride in 50 mL of anhydrous dichloromethane.

  • Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 100 mL of cold 1 M HCl. This will hydrolyze the aluminum chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product will be a mixture of 2-isobutyl-5-methylanisole and 2-tert-butyl-5-methylanisole. These isomers can be separated by fractional distillation under reduced pressure or by column chromatography on silica gel.

Method 2: Friedel-Crafts Acylation Followed by Reduction

This two-step approach circumvents the issue of carbocation rearrangement and is the preferred method for obtaining the pure desired product. The acylation step introduces an isobutyryl group, which is then reduced to the isobutyl group.

Step 1: Friedel-Crafts Acylation

Mechanism:

The Lewis acid catalyst activates the isobutyryl chloride to form a resonance-stabilized acylium ion. This electrophile is not susceptible to rearrangement. The aromatic ring attacks the acylium ion, and subsequent loss of a proton yields the ketone intermediate.

G Acyl_Chloride {Isobutyryl Chloride} Acylium_Ion {Acylium Ion | [CH₃CH(CH₃)C=O]⁺} Acyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ 3_Methylanisole {3-Methylanisole} Sigma_Complex Sigma Complex 3_Methylanisole->Sigma_Complex + Acylium Ion Product_Ketone {2-Isobutyryl-5-methylanisole} Sigma_Complex->Product_Ketone - H⁺

Protocol: Synthesis of 2-Isobutyryl-5-methylanisole

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
3-Methylanisole122.1712.2 g0.10
Isobutyryl chloride106.5511.7 g0.11
Aluminum chloride (anhydrous)133.3416.0 g0.12
Dichloromethane (anhydrous)84.93100 mL-
1 M Hydrochloric acid-100 mL-
Saturated sodium bicarbonate solution-50 mL-
Brine-50 mL-
Anhydrous magnesium sulfate---

Procedure:

  • Setup and Reagent Preparation: Follow steps 1 and 2 from the Friedel-Crafts alkylation protocol.

  • Addition of Reactants: In the dropping funnel, prepare a solution of isobutyryl chloride in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the AlCl₃ suspension at 0 °C. After addition, add a solution of 3-methylanisole in 50 mL of dichloromethane dropwise.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Workup and Extraction: Follow steps 5-7 from the Friedel-Crafts alkylation protocol.

  • Purification: The crude 2-isobutyryl-5-methylanisole can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Step 2: Wolff-Kishner Reduction

Mechanism:

The Wolff-Kishner reduction converts the carbonyl group of the ketone to a methylene group (CH₂) using hydrazine (N₂H₄) and a strong base (like potassium hydroxide) at high temperatures. The reaction proceeds through the formation of a hydrazone intermediate.

Protocol: Reduction of 2-Isobutyryl-5-methylanisole

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
2-Isobutyryl-5-methylanisole192.2519.2 g0.10
Hydrazine hydrate (64%)50.0610.0 g~0.20
Potassium hydroxide56.1116.8 g0.30
Diethylene glycol106.12100 mL-
Diethyl ether-100 mL-
1 M Hydrochloric acid-50 mL-
Brine-50 mL-
Anhydrous magnesium sulfate---

Procedure:

  • Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-isobutyryl-5-methylanisole, potassium hydroxide, hydrazine hydrate, and diethylene glycol.

  • Reaction: Heat the mixture to 100-120 °C for 1 hour. Then, increase the temperature to 190-200 °C to distill off water and excess hydrazine. Maintain this temperature for 4 hours.

  • Workup: Cool the reaction mixture to room temperature and add 100 mL of water.

  • Extraction: Extract the aqueous mixture with three 50 mL portions of diethyl ether. Combine the organic extracts and wash them with 50 mL of 1 M HCl and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: The crude 2-isobutyl-5-methylanisole can be purified by vacuum distillation to yield the final product.

Characterization

The identity and purity of the synthesized 2-isobutyl-5-methylanisole should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Safety Considerations

  • Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Isobutyl chloride and isobutyryl chloride are flammable and corrosive. Handle in a fume hood.

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood and wear appropriate PPE.

  • Potassium hydroxide is highly corrosive. Avoid contact with skin and eyes.

  • All reactions should be performed in a well-ventilated fume hood.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus, 84, 1392-1395.
  • Organic Syntheses. (n.d.). Friedel-Crafts and Related Reactions. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts alkylation. Retrieved from [Link][3]

  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link][2]

  • Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link][1]

  • Wikipedia. (2024). Wolff-Kishner reduction. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Ensuring the Formulation Stability of 2-Isobutyl-5-methylanisole in Emulsions

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Challenge of Stabilizing Volatile Aromatic Compounds in Emulsion Systems 2-Isobutyl-5-methylan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Challenge of Stabilizing Volatile Aromatic Compounds in Emulsion Systems

2-Isobutyl-5-methylanisole, a volatile aromatic ether, presents significant potential across various industries, including pharmaceuticals, food and beverage, and cosmetics, owing to its distinct sensory characteristics and potential bioactive properties. However, its effective incorporation into aqueous-based formulations, such as emulsions, is a considerable challenge. The inherent hydrophobicity and volatility of 2-isobutyl-5-methylanisole necessitate a robust formulation strategy to ensure its uniform distribution, chemical integrity, and sustained release profile within an emulsion. This document provides a comprehensive guide to understanding and controlling the formulation stability of 2-isobutyl-5-methylanisole in oil-in-water (O/W) emulsions. We will delve into the critical physicochemical properties of this molecule, detailed protocols for emulsion formulation and stability testing, and advanced analytical techniques for its quantification. The causality behind experimental choices is emphasized to empower researchers to not only follow protocols but also to innovate and troubleshoot effectively.

Physicochemical Profile of 2-Isobutyl-5-methylanisole

A thorough understanding of the physicochemical properties of 2-isobutyl-5-methylanisole is the cornerstone of a successful formulation strategy. These properties dictate its behavior at the oil-water interface and its susceptibility to degradation.

PropertyValueSource
Molecular Formula C₁₁H₁₆O[1]
Molecular Weight 164.25 g/mol [1]
Appearance Colorless to light yellow clear liquid[1]
Solubility Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water.[2]
Purity (typical) >96.0% (GC)[1]

Note: Data for the closely related compound 2-Methylanisole (C₈H₁₀O) is also referenced to infer general characteristics of methylanisole derivatives, such as being a volatile organic compound with a pungent, warm, floral odor.[2][3]

Emulsion Formulation: A Step-by-Step Protocol with Scientific Rationale

The goal is to create a stable oil-in-water (O/W) emulsion where droplets of an oil phase containing 2-isobutyl-5-methylanisole are dispersed in a continuous aqueous phase.

Materials and Equipment
  • Active Ingredient: 2-Isobutyl-5-methylanisole (purity >96%)

  • Oil Phase: Medium-chain triglycerides (MCT) oil, or other suitable carrier oil.

  • Aqueous Phase: Deionized water

  • Emulsifiers (Surfactants): A blend of non-ionic surfactants such as Polysorbate 80 (Tween 80) and Sorbitan monooleate (Span 80). The hydrophilic-lipophilic balance (HLB) of the surfactant blend is critical for emulsion stability.[4][5]

  • Antioxidant: Butylated hydroxytoluene (BHT) or α-tocopherol.

  • Preservative: Phenoxyethanol or a suitable alternative.

  • High-Shear Homogenizer: (e.g., rotor-stator homogenizer or microfluidizer)

  • Magnetic Stirrer and Stir Bars

  • Beakers and Graduated Cylinders

  • Analytical Balance

Protocol for Oil-in-Water (O/W) Emulsion Preparation

This protocol is designed to be a self-validating system, where careful control of each step contributes to the final stability of the emulsion.

  • Preparation of the Oil Phase:

    • In a beaker, accurately weigh the required amount of the carrier oil (e.g., MCT oil).

    • Add the desired concentration of 2-isobutyl-5-methylanisole to the oil phase.

    • Incorporate the oil-soluble antioxidant (e.g., BHT) into the mixture.

    • Gently stir the oil phase using a magnetic stirrer until all components are fully dissolved. The rationale for pre-dissolving the active and antioxidant in the oil phase is to ensure their uniform distribution within the dispersed droplets of the final emulsion.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, accurately measure the required volume of deionized water.

    • Add the water-soluble surfactant (e.g., Polysorbate 80) and preservative to the aqueous phase.

    • Stir the aqueous phase until all components are completely dissolved.

  • Emulsification Process:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer. The slow addition prevents phase inversion and promotes the formation of small, uniform oil droplets.

    • Homogenize the mixture for a specified period (e.g., 5-10 minutes) at a controlled speed. The high shear forces reduce the droplet size, increasing the surface area and enhancing the stability of the emulsion.[6]

  • Cooling and Final Adjustments:

    • Allow the emulsion to cool to room temperature while stirring gently.

    • If necessary, adjust the pH of the emulsion using appropriate buffering agents.

Visualization of the Emulsion Preparation Workflow

Emulsion_Preparation cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation oil Carrier Oil mix_oil Dissolve components in oil oil->mix_oil active 2-Isobutyl-5-methylanisole active->mix_oil antioxidant Antioxidant (e.g., BHT) antioxidant->mix_oil homogenization High-Shear Homogenization mix_oil->homogenization Slowly add water Deionized Water mix_aqueous Dissolve components in water water->mix_aqueous surfactant Surfactant (e.g., Tween 80) surfactant->mix_aqueous preservative Preservative preservative->mix_aqueous mix_aqueous->homogenization final_emulsion Stable O/W Emulsion homogenization->final_emulsion

Figure 1: Workflow for the preparation of an oil-in-water emulsion containing 2-isobutyl-5-methylanisole.

Stability Testing Protocols: A Multi-faceted Approach

A comprehensive stability testing program is essential to predict the shelf-life and performance of the emulsion. This involves subjecting the formulation to various stress conditions.

Accelerated Stability Testing

Accelerated stability studies are designed to increase the rate of chemical degradation or physical change of a drug substance or drug product by using exaggerated storage conditions as part of the formal stability studies.[7]

  • Thermal Stress:

    • Protocol: Store emulsion samples at elevated temperatures (e.g., 40°C, 50°C, and 60°C) for a defined period (e.g., 1, 2, and 3 months).[8]

    • Rationale: Increased temperature accelerates chemical reactions, providing an early indication of potential degradation pathways.[8]

  • Freeze-Thaw Cycles:

    • Protocol: Subject the emulsion to alternating cycles of freezing (e.g., -20°C for 24 hours) and thawing at room temperature or elevated temperatures (e.g., 40°C for 24 hours) for at least three cycles.

    • Rationale: This test evaluates the emulsion's resistance to physical stress, such as droplet coalescence and phase separation, which can be induced by the formation of ice crystals.

  • Photostability:

    • Protocol: Expose the emulsion to a controlled light source (e.g., a combination of fluorescent and ultraviolet lamps) according to ICH Q1B guidelines.

    • Rationale: This assesses the potential for photodegradation of 2-isobutyl-5-methylanisole or other formulation components.

Long-Term Stability Testing
  • Protocol: Store emulsion samples under recommended storage conditions (e.g., 25°C/60% RH) for an extended period (e.g., 12, 24, or 36 months).

  • Rationale: This provides real-time data on the stability of the formulation over its intended shelf-life.

Physical Stability Assessment
  • Visual Observation: Regularly inspect for any signs of phase separation, creaming, sedimentation, or changes in color and odor.

  • Microscopic Analysis: Use light microscopy to monitor changes in droplet size and distribution over time.

  • Particle Size Analysis: Employ techniques like dynamic light scattering (DLS) to quantitatively measure changes in the mean droplet diameter and polydispersity index.

Visualization of the Stability Testing Workflow

Stability_Testing cluster_accelerated Accelerated Stability cluster_long_term Long-Term Stability cluster_analysis Analytical Endpoints start Freshly Prepared Emulsion thermal Thermal Stress (40°C, 50°C, 60°C) start->thermal freeze_thaw Freeze-Thaw Cycles (-20°C / 40°C) start->freeze_thaw photo Photostability (ICH Q1B) start->photo long_term_storage 25°C / 60% RH start->long_term_storage chemical_assay Chemical Assay (GC-MS/HPLC) thermal->chemical_assay visual Visual Observation freeze_thaw->visual photo->chemical_assay long_term_storage->visual microscopy Microscopy long_term_storage->microscopy particle_size Particle Size Analysis long_term_storage->particle_size long_term_storage->chemical_assay

Figure 2: Comprehensive workflow for the stability testing of 2-isobutyl-5-methylanisole emulsions.

Analytical Quantification of 2-Isobutyl-5-methylanisole

Accurate and precise quantification of 2-isobutyl-5-methylanisole is crucial for assessing its stability in the emulsion. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose due to its high sensitivity and selectivity for volatile compounds.[9][10]

GC-MS Method Protocol
  • Sample Preparation (Liquid-Liquid Extraction):

    • Accurately weigh a known amount of the emulsion into a centrifuge tube.

    • Add a known volume of a suitable organic solvent (e.g., hexane or dichloromethane) to extract the 2-isobutyl-5-methylanisole from the emulsion.

    • Vortex the mixture vigorously for 1-2 minutes to ensure efficient extraction.

    • Centrifuge the mixture to separate the organic and aqueous layers.

    • Carefully transfer the organic layer containing the analyte to a clean vial for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent or equivalent
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Inlet Temperature 250°C
Oven Temperature Program Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu
Data Acquisition Full Scan and/or Selected Ion Monitoring (SIM)
  • Quantification:

    • Prepare a calibration curve using standard solutions of 2-isobutyl-5-methylanisole of known concentrations.

    • Quantify the concentration of 2-isobutyl-5-methylanisole in the emulsion samples by comparing their peak areas to the calibration curve.

Potential Degradation Pathways and Mitigation Strategies

Anisole derivatives can be susceptible to degradation through several pathways, primarily oxidation and hydrolysis.

Oxidative Degradation

The methoxy group on the aromatic ring can be susceptible to oxidation, leading to the formation of various degradation products and a potential loss of the desired aroma and activity.

Hydrolytic Degradation

Although generally stable, under certain pH and temperature conditions, the ether linkage in anisole derivatives can undergo hydrolysis, cleaving the methoxy group.

Mitigation Strategies
  • Inclusion of Antioxidants: The addition of oil-soluble antioxidants like BHT or α-tocopherol to the oil phase can effectively quench free radicals and inhibit oxidative degradation.

  • Control of pH: Maintaining the pH of the aqueous phase within a stable range can minimize the risk of acid- or base-catalyzed hydrolysis.

  • Protection from Light: Storing the emulsion in light-resistant packaging can prevent photodegradation.

  • Optimization of Surfactant System: The choice of surfactants can influence the stability of the dispersed droplets and protect the active ingredient from the aqueous environment. A well-structured interfacial layer created by an appropriate surfactant blend can act as a physical barrier to degradants.[5][11]

Visualization of Degradation and Mitigation

Degradation_Mitigation cluster_molecule 2-Isobutyl-5-methylanisole in Emulsion cluster_degradation Degradation Pathways cluster_mitigation Mitigation Strategies molecule 2-Isobutyl-5-methylanisole oxidation Oxidation (e.g., from dissolved O₂) molecule->oxidation hydrolysis Hydrolysis (pH, temperature dependent) molecule->hydrolysis degradation_products Degradation Products (Loss of activity/aroma) oxidation->degradation_products hydrolysis->degradation_products antioxidants Antioxidants (BHT, α-tocopherol) antioxidants->oxidation Inhibits ph_control pH Control ph_control->hydrolysis Minimizes light_protection Light Protection light_protection->molecule Shields surfactant_optimization Surfactant System Optimization surfactant_optimization->molecule Protects

Figure 3: Potential degradation pathways of 2-isobutyl-5-methylanisole in emulsions and corresponding mitigation strategies.

Conclusion

The successful formulation of 2-isobutyl-5-methylanisole in stable emulsions is a multifactorial challenge that requires a deep understanding of its physicochemical properties, careful selection of excipients, and a rigorous stability testing program. By following the detailed protocols and understanding the scientific rationale presented in these application notes, researchers, scientists, and drug development professionals can develop robust and effective emulsion-based delivery systems for this promising aromatic compound. The integration of comprehensive analytical techniques is paramount for ensuring the quality, safety, and efficacy of the final product.

References

  • Natural W/O Lotion Recipe. (2025, June 1). How to Make Water in Oil Emulsions for Beginners. YouTube. Retrieved from [Link]

  • New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination. (n.d.).
  • ResearchGate. (n.d.). Effect of surfactant concentration on emulsion stability. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ortho-methyl anisole. Retrieved from [Link]

  • ResearchGate. (2025, August 8). New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination. Retrieved from [Link]

  • SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved from [Link]

  • Let's Make Beauty. (2025, May 15). How to Formulate Water-in-Oil Emulsions. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Isobutyl-thiolane. Retrieved from [Link]

  • areme. (n.d.). GC-MS Method for Essential Oil Analysis. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • AOCS. (2024, September 27). Emulsions: making oil and water mix. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). FORMATION AND STABILITY OF EMULSIONS: EFFECT OF SURFACTANT-PARTICLE INTERACTIONS AND PARTICLE SHAPE. Retrieved from [Link]

  • Google Patents. (n.d.). US20100098821A1 - Process for Solubilization of Flavor Oils.
  • International Journal of Botany Studies. (2021, December 14). Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva. Retrieved from [Link]

  • Egyptian Drug Authority. (n.d.). Stability Study Protocol. Retrieved from [Link]

  • ResearchGate. (2022, August 10). Determination of Multihalo- Phenols and Anisoles in Wine by Gas Chromatography Tandem Mass Spectrometry Through Online Derivatization and Head Space Solid Phase Microextraction. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole.
  • ResearchGate. (2017, October 15). (PDF) Influence of Surfactant Structure on the Stability of Water-in-Oil Emulsions under High-Temperature High-Salinity Conditions. Retrieved from [Link]

  • YouTube. (2017, July 9). Creating Water in Oil emulsions. Retrieved from [Link]

  • Semantic Scholar. (2023, May 2). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from [Link]

  • Google Patents. (n.d.). EP1656552B1 - Accelerated stability assessment of dispersions and emulsions.
  • ACS Publications. (n.d.). Anisole Hydrodeoxygenation over Nickel-Based Catalysts: Influences of Solvent and Support Properties. Energy & Fuels.
  • Crimson Publishers. (2023, August 29). Effects of Different Surfactants on Emulsion Stabilization: A Mini Review. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.).
  • MATEC Web of Conferences. (n.d.). Effect of Surfactant Concentration in the Emulsions on the Process of Oleophilic Porous Structures Imbibition.
  • PubMed. (n.d.). Determination of the antioxidant 3-tert.-butyl-4-hydroxy-anisole in rat-plasma using high-resolution gas chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Impact of antioxidants dispersions on the stability and oxidation of water-in-olive oil emulsions. Retrieved from [Link]

Sources

Application

Application Note: 2-Isobutyl-5-methylanisole as a High-Performance Flavor Intermediate

Executive Summary 2-Isobutyl-5-methylanisole (CAS: 94291-45-9) is a specialized aromatic ether used as a critical intermediate and nuance molecule in the creation of complex flavor profiles.[1][2][3] Unlike common bulk f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Isobutyl-5-methylanisole (CAS: 94291-45-9) is a specialized aromatic ether used as a critical intermediate and nuance molecule in the creation of complex flavor profiles.[1][2][3] Unlike common bulk flavoring agents, this compound serves as a structural anchor , providing stability and depth to "Smoked," "Nutty," and "Medicinal" accords.

This guide details the synthesis, quality control, and formulation protocols for utilizing 2-Isobutyl-5-methylanisole. It specifically addresses its utility in pharmaceutical masking —a critical application for drug development professionals seeking to neutralize the bitterness of active pharmaceutical ingredients (APIs).

Chemical Identity & Properties

PropertySpecification
IUPAC Name 1-Methoxy-2-(2-methylpropyl)-5-methylbenzene
CAS Number 94291-45-9
Molecular Formula C₁₂H₁₈O
Molecular Weight 178.27 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Phenolic, woody, smoky, with distinct nutty/green undertones.
Solubility Soluble in ethanol, propylene glycol, oils; Insoluble in water.
LogP ~4.2 (High lipophilicity)
Safety & Handling (GHS)
  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • PPE: Nitrile gloves, safety goggles, and fume hood ventilation are mandatory during synthesis and neat handling.

Synthesis Protocol: Regioselective Alkylation

Rationale: The synthesis requires high regioselectivity to install the isobutyl group at the ortho position relative to the oxygen, specifically starting from m-cresol. Standard Friedel-Crafts conditions often favor para substitution; therefore, an aluminum phenoxide catalyst system is employed to direct ortho-alkylation via a coordination mechanism.

Reaction Pathway[2]
  • Ortho-Alkylation: m-Cresol + Isobutylene

    
     2-Isobutyl-5-methylphenol
    
  • O-Methylation: 2-Isobutyl-5-methylphenol + Dimethyl Sulfate

    
     2-Isobutyl-5-methylanisole
    

SynthesisPathway Start m-Cresol (3-Methylphenol) Step1 Ortho-Alkylation (Al Catalyst, Isobutylene, 150°C) Start->Step1 Regioselective Attack Inter Intermediate: 2-Isobutyl-5-methylphenol Step1->Inter Step2 O-Methylation (DMS, NaOH, Phase Transfer) Inter->Step2 Williamson Ether Synthesis Final Product: 2-Isobutyl-5-methylanisole Step2->Final

Figure 1: Two-step synthesis pathway focusing on steric control to ensure correct isomer formation.

Detailed Methodology
Step 1: Preparation of 2-Isobutyl-5-methylphenol
  • Catalyst Formation: In a high-pressure autoclave, dissolve m-cresol (1.0 eq) in dry toluene. Add Aluminum powder (0.05 eq) and heat to 150°C to generate aluminum m-cresolate in situ.

  • Alkylation: Pressurize with Isobutylene gas (1.1 eq). Maintain temperature at 160-180°C for 4-6 hours.

    • Mechanism Note: The bulky aluminum phenoxide complex blocks the para position and coordinates the alkene to the ortho position (Position 6 of the original ring, becoming Position 2 in the product).

  • Quench: Cool to room temperature and quench with dilute HCl to decompose the aluminum complex.

  • Isolation: Separate the organic layer, wash with water and brine. Distill under vacuum to isolate the phenol intermediate.

Step 2: Methylation to Anisole
  • Setup: In a jacketed reactor, dissolve the isolated 2-Isobutyl-5-methylphenol (1.0 eq) in Acetone.

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 1.5 eq) or NaOH (beads).

  • Methylation: Add Dimethyl Sulfate (DMS, 1.1 eq) dropwise over 30 minutes, maintaining temperature <40°C.

    • Safety Note: DMS is highly toxic. Use a closed system and scrubbers.

  • Reflux: Heat to reflux (56°C) for 3 hours. Monitor via TLC or GC.

  • Workup: Evaporate acetone. Resuspend residue in water/MTBE. Wash organic layer with 10% NaOH (to remove unreacted phenol) then water.

  • Purification: Fractional distillation under reduced pressure (approx. 110°C @ 10 mmHg).

Quality Control & Analysis

Trustworthiness: A rigorous QC protocol is essential to ensure no phenolic residues remain, as free phenols can cause oxidation and off-notes in final formulations.

GC-MS Characterization Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 60°C (1 min)

    
     10°C/min 
    
    
    
    240°C (5 min).
  • Key Diagnostic Ions (m/z):

    • 178 (M+): Molecular ion (Moderate intensity).

    • 163 (M-15): Loss of methyl group (High intensity).

    • 121: Tropylium-like fragment (Characteristic of alkyl anisoles).

    • 91: Benzyl cation.

QCWorkflow Sample Crude Product GC GC-FID Analysis (Purity Check) Sample->GC Decision Purity > 98%? GC->Decision MS GC-MS Confirmation (Identify Impurities) Decision->MS No Release Release for Formulation Decision->Release Yes Reprocess Re-distill MS->Reprocess Reprocess->GC

Figure 2: Quality Control decision tree ensuring >98% purity before application.

Application Protocols

A. Flavor Compounding: "Smoked Walnut" Accord

This accord demonstrates the compound's ability to bridge "nutty" and "phenolic" notes.

IngredientParts per Thousand (ppt)Function
2-Isobutyl-5-methylanisole 15.0 Primary Character (Smoky/Nutty)
2,3,5-Trimethylpyrazine5.0Earthy/Roasted Nut
Guaiacol2.0Smoky/Phenolic
Vanillin40.0Sweetness/Body
Isovaleraldehyde1.0Fatty/Malty Top Note
Propylene Glycolq.s. 1000Solvent

Procedure:

  • Dissolve Vanillin in Propylene Glycol with gentle heating (40°C).

  • Add Pyrazines and Guaiacol.

  • Add 2-Isobutyl-5-methylanisole last to preserve volatile integrity.

  • Maturation: Allow the blend to age for 48 hours to round off harsh edges.

B. Pharmaceutical Application: Bitter Masking Agent

Context: Many APIs (e.g., Antibiotics, Antihistamines) possess intrinsic bitterness. 2-Isobutyl-5-methylanisole acts as a "phantom aroma" —it provides a retronasal "medicinal/clean" signal that distracts the brain from the bitterness on the tongue.

Protocol for Oral Suspension (Model):

  • Base: Prepare a sucrose/sorbitol syrup base (60% w/v).

  • Active: Disperse API (e.g., Clarithromycin) in base.

  • Flavor Integration:

    • Premix 2-Isobutyl-5-methylanisole (0.05%) with Peppermint Oil (0.2%) and Ethanol (1%).

    • Slowly add premix to the suspension under high-shear mixing.

  • Evaluation: Sensory panel test comparing "Bitterness Intensity" vs. Control.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12822405, 2-Isobutyl-5-methylanisole. Retrieved from [Link]

  • ChemSrc (2025). 2-Isobutyl-5-methylanisole CAS 94291-45-9 Properties and Spectra.[2][4] Retrieved from [Link]

  • Royal Society of Chemistry (2015). Analytical Methods: Determination of phenols and anisoles in smoke matrices. (Contextual Reference for Anisole Analysis). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Isobutyl-5-methylanisole

This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in the synthesis of 2-Isobutyl-5-methylanisole. Our focus is on providing practical, field-tested sol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in the synthesis of 2-Isobutyl-5-methylanisole. Our focus is on providing practical, field-tested solutions to improve reaction yield and product purity. We will explore the nuances of a standard two-step synthetic pathway, addressing specific experimental issues with evidence-based explanations.

I. Overview of the Synthetic Pathway

The synthesis of 2-Isobutyl-5-methylanisole is most commonly approached through a two-step process starting from 4-methylanisole. This involves an initial Friedel-Crafts acylation followed by a reduction of the resulting ketone. While theoretically straightforward, each step presents unique challenges that can significantly impact the overall yield and purity.

Synthetic_Pathway Start 4-Methylanisole Intermediate 2-Isobutyryl-5-methylanisole Start->Intermediate Step 1: Friedel-Crafts Acylation (Isobutyryl chloride, AlCl3) Product 2-Isobutyl-5-methylanisole Intermediate->Product Step 2: Ketone Reduction (e.g., Wolff-Kishner or Clemmensen)

Caption: General synthetic route for 2-Isobutyl-5-methylanisole.

II. Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part A: Friedel-Crafts Acylation of 4-Methylanisole

The first step, an electrophilic aromatic substitution, is critical for setting the foundation for a high-yield synthesis.[1] Anisole and its derivatives are highly activated, which can lead to challenges in controlling the reaction.[2]

Question 1: My Friedel-Crafts acylation reaction has a very low yield, and I'm recovering a significant amount of unreacted 4-methylanisole. What are the likely causes?

Answer: This is a common issue often traced back to the Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃) or reaction conditions.

  • Causality 1: Insufficient or Inactive Lewis Acid. The methoxy group on your starting material is a Lewis base and can coordinate strongly with the AlCl₃ catalyst. This requires the use of more than a stoichiometric amount of the catalyst to ensure enough is available to activate the isobutyryl chloride. A general rule is to use at least 2.5 equivalents of AlCl₃: one equivalent to coordinate with the acyl chloride, one to coordinate with the product ketone, and an excess to drive the reaction.[3]

  • Causality 2: Moisture Contamination. Aluminum chloride reacts violently with water, which deactivates it. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). The solvent, typically dichloromethane (DCM) or dichloroethane (DCE), must be anhydrous.[4]

  • Causality 3: Inadequate Temperature Control. Friedel-Crafts acylations are often highly exothermic.[5] If the temperature rises uncontrollably, it can lead to side reactions and decomposition. It is crucial to add the AlCl₃ portion-wise to a cooled solution (0 °C) of the anisole and acyl chloride to manage the exotherm.

Troubleshooting_Acylation_Yield Start Low Yield of Acylated Product? Q1 Is unreacted starting material recovered? Start->Q1 A1_Yes Potential Catalyst/Condition Issue Q1->A1_Yes Yes A1_No Consider Product Decomposition or Other Side Reactions Q1->A1_No No Sol1 1. AlCl3 Stoichiometry (>2.5 eq) 2. Anhydrous Conditions (Glassware, Solvent) 3. Temperature Control (Slow addition at 0 °C) A1_Yes->Sol1 Check...

Caption: Decision tree for troubleshooting low acylation yield.

Question 2: My main impurity is the 3-isobutyryl-6-methylanisole isomer. How can I improve the regioselectivity for the desired ortho-acylation?

Answer: The methoxy group is a strong ortho-, para-director. Since the para position is blocked by the methyl group in 4-methylanisole, acylation should predominantly occur at the ortho position (C2). However, steric hindrance from the methoxy group can allow some reaction at the meta position (C3).

  • Solvent Effects: The choice of solvent can influence the ortho/para (or in this case, ortho/meta) ratio. Less polar solvents like carbon disulfide (CS₂) or nitrobenzene can sometimes favor the less sterically hindered product, although DCM is standard. Experimenting with solvent may slightly alter the isomer ratio.

  • Temperature Control: Running the reaction at lower temperatures (e.g., maintaining 0 °C throughout the addition and stirring for a few hours before slowly warming to room temperature) can enhance selectivity. Higher temperatures provide more energy to overcome the activation barrier for the sterically less favorable, but still possible, meta-acylation.

Part B: Reduction of 2-Isobutyryl-5-methylanisole

The reduction of the ketone to a methylene group is the final step. The two most common methods are the Wolff-Kishner and Clemmensen reductions. The choice between them is critical as it depends on the substrate's stability to acid or base.[6]

Question 3: Which reduction method, Clemmensen or Wolff-Kishner, is better for my ketone intermediate?

Answer: Both methods can be effective, but they have key differences in their reaction conditions. Your substrate contains an acid-sensitive methoxy group (an ether), which is the primary consideration.

  • Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).[7] The strongly acidic conditions can potentially lead to the cleavage of the methyl ether bond, reducing the overall yield of the desired anisole product. This is a significant risk for substrates containing ether linkages.[8]

  • Wolff-Kishner Reduction: This reaction uses hydrazine (H₂NNH₂) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as diethylene glycol.[9] These strongly basic conditions are generally compatible with aryl ethers, making the Wolff-Kishner reduction the preferred method for this synthesis to avoid ether cleavage.[10]

FeatureClemmensen ReductionWolff-Kishner Reduction
Reagents Zn(Hg), conc. HCl[11]H₂NNH₂, KOH, high-boiling solvent[6]
Conditions Strongly AcidicStrongly Basic, High Temperature
Pros Good for acid-stable compoundsExcellent for base-stable compounds; avoids issues with acid-sensitive groups.[10]
Cons Can cleave acid-sensitive groups like ethers; mechanism is not fully understood.[6][12]Unsuitable for base-sensitive substrates; requires high temperatures.[10]
Recommendation Not Recommended for this synthesisHighly Recommended

Question 4: I performed a Wolff-Kishner reduction, but the reaction is incomplete, and I have a mixture of the starting ketone and the final product. How can I drive the reaction to completion?

Answer: Incomplete Wolff-Kishner reduction is typically due to insufficient temperature or inefficient water removal.

  • Causality 1: Insufficient Temperature. The decomposition of the intermediate hydrazone requires high temperatures, often in the range of 180-200 °C.[6] Ensure your reaction setup can safely reach and maintain this temperature. The use of a high-boiling solvent like diethylene glycol (b.p. 245 °C) is essential.

  • Causality 2: Presence of Water. The initial formation of the hydrazone is a condensation reaction that produces water. This water can inhibit the subsequent high-temperature elimination step. A common modification, known as the Huang-Minlon modification, involves first forming the hydrazone at a lower temperature (~100 °C) and then distilling off the water before raising the temperature to ~200 °C for the elimination step.[9] This significantly improves yields.

III. Frequently Asked Questions (FAQs)

Q1: Can I use Friedel-Crafts alkylation with isobutyl chloride instead of the two-step acylation-reduction sequence? A: This is generally not advisable. Friedel-Crafts alkylations are prone to carbocation rearrangements.[3] The isobutyl carbocation generated from isobutyl chloride and AlCl₃ will readily rearrange to the more stable tert-butyl carbocation, leading to the formation of 2-tert-butyl-5-methylanisole as the major product. The acylation-reduction route avoids this issue as the acylium ion does not rearrange.[6]

Q2: What is the best method to purify the final product, 2-Isobutyl-5-methylanisole? A: The final product is a liquid. After an aqueous workup to remove the inorganic salts and base, the crude product should be purified by vacuum distillation. Any unreacted ketone or other high-boiling impurities can be effectively separated based on the difference in boiling points. Column chromatography on silica gel can also be used, but vacuum distillation is more practical for larger scales.

Q3: How can I monitor the progress of my reactions? A: Both the acylation and reduction steps can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Use a non-polar eluent system (e.g., Hexane:Ethyl Acetate 9:1). The starting anisole will be the least polar (highest Rf), followed by the final alkane product. The intermediate ketone will be the most polar (lowest Rf).

  • GC-MS: This is an excellent method to check for conversion and identify the presence of isomers or side-products by their mass-to-charge ratio and fragmentation patterns.

IV. Detailed Experimental Protocols

Protocol 1: Friedel-Crafts Acylation
  • To a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 4-methylanisole (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the flask to 0 °C in an ice bath.

  • Add isobutyryl chloride (1.1 eq) to the solution.

  • Slowly and portion-wise, add anhydrous aluminum chloride (2.5 eq) over 30-45 minutes, ensuring the internal temperature does not exceed 5-10 °C.[5]

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.

Protocol 2: Wolff-Kishner Reduction (Huang-Minlon Modification)
  • In a round-bottom flask equipped with a reflux condenser and a distillation head, combine the crude 2-isobutyryl-5-methylanisole (1.0 eq), diethylene glycol, hydrazine hydrate (4-5 eq), and potassium hydroxide (4-5 eq).

  • Heat the mixture to 120-140 °C for 1.5 hours. During this time, water and excess hydrazine will distill off.

  • After the initial distillation, reconfigure the apparatus for reflux and increase the temperature to 190-200 °C. Maintain this temperature for 4-5 hours.[6]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with diethyl ether or hexane (3x).

  • Combine the organic layers, wash with dilute HCl to remove any remaining hydrazine, then with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and remove the solvent.

  • Purify the crude product by vacuum distillation.

V. References

  • Organic Chemistry. (2023, January 21). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole. Retrieved from

  • Li, W., et al. (n.d.). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. Retrieved from a source providing details on reactions of anisole derivatives.

  • National Institutes of Health (NIH). (n.d.). Solvent-free synthesis of bio-based N-isobutyl-5-methyloxazolidinone. Retrieved from a research article on isobutyl-containing compounds.

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • Kinetics of Synthesis of Isobutyl Propionate over Amberlyst-15. (n.d.). Journal of Chemical Engineering of Japan. Retrieved from a study on isobutyl-containing esters.

  • Google Patents. (n.d.). CN1634827A - Method for preparing 2-tert-butyl-5-methylphenol with Hβ zeolite as catalyst. Retrieved from

  • UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions. (2025, November 8). [Video]. YouTube. Retrieved from [Link]

  • AIR Unimi. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. Retrieved from a study on phenol methylation.

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde. Retrieved from a source detailing Grignard reactions.

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). [Video]. YouTube. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-isopropenyl-5-methylphenol. Retrieved from [Link]

  • University of Calgary. (n.d.). Clemmensen reduction. Retrieved from a university resource on the topic.

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Studies on the Reduction of Aromatic Ketones by the Clemmensen Method. Retrieved from a journal article on the Clemmensen reduction.

  • BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Retrieved from [Link]

  • A-Z Chemistry. (n.d.). CLEMMENSEN REDUCTION. Retrieved from a chemistry educational resource.

  • National Institute of Standards and Technology. (1962). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(4), 313.

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from a chemical supplier website.

  • Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 19.6c Mechanism for the Wolff Kishner Reduction [Video]. YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]

Sources

Optimization

Resolving peak co-elution of 2-Isobutyl-5-methylanisole in GC analysis

Technical Support Center: GC Analysis of Alkyl-Anisoles Subject: Resolving Peak Co-elution of 2-Isobutyl-5-methylanisole Welcome to the Application Support Portal Status: Active Ticket Analyst: Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: GC Analysis of Alkyl-Anisoles Subject: Resolving Peak Co-elution of 2-Isobutyl-5-methylanisole

Welcome to the Application Support Portal

Status: Active Ticket Analyst: Senior Application Scientist, Separation Science Division Target Molecule: 2-Isobutyl-5-methylanisole (Alkyl-anisole derivative) Context: You are observing a merged or shouldered peak at the expected retention time of your target, preventing accurate quantitation or identification.

Module 1: Diagnostic Triage

Before altering your method, confirm the nature of the problem.[1]

Is it Co-elution or Column Overload? Many users mistake column overload (fronting) for co-elution.

  • Symptom: Asymmetric peak with a "shark fin" shape leaning forward.

  • Test: Dilute the sample 1:10 and re-inject.

    • Result A: Peak becomes symmetrical

      
      Overload . (Fix: Increase Split Ratio or reduce injection volume).
      
    • Result B: Peak remains split/shouldered or MS spectrum is inconsistent across the peak width

      
      Co-elution .
      

MS Spectral Skewing (For GC-MS Users) If using Mass Spectrometry, compare the ion ratios at the leading edge, apex, and trailing edge of the peak.

  • Protocol: Extract the Extracted Ion Chromatogram (EIC) for the molecular ion (likely m/z 178 for this molecule) and a fragment ion characteristic of the suspected interference. If the apexes of these two EICs do not align perfectly (offset by >0.02 min), you have co-elution.

Module 2: The Resolution Workflow

The following decision tree outlines the logical path to resolving 2-Isobutyl-5-methylanisole from matrix interferences or isomers.

G Start Start: Peak Co-elution Detected Check_Phase Step 1: Evaluate Stationary Phase Start->Check_Phase NonPolar Current: 5% Phenyl (e.g., DB-5) Check_Phase->NonPolar If using Polar Current: Wax/PEG (e.g., DB-Wax) Check_Phase->Polar If using Action_Swap Action: Swap Selectivity NonPolar->Action_Swap Switch to Polar (Wax) Polar->Action_Swap Switch to Mid-Polar (35% Phenyl) Check_Therm Step 2: Thermal Optimization Action_Swap->Check_Therm Resolution < 1.5? Iso_Hold Action: Mid-Ramp Isothermal Hold Check_Therm->Iso_Hold Check_Flow Step 3: Flow Optimization Iso_Hold->Check_Flow Resolution < 1.5? Flow_Rate Action: Reduce Linear Velocity (Maximize Efficiency N) Check_Flow->Flow_Rate

Figure 1: Logical workflow for resolving co-eluting species in GC analysis.

Module 3: Stationary Phase Selection (The "Hardware" Fix)

The most common cause of co-elution for alkyl-anisoles is the presence of positional isomers (e.g., 2-isobutyl-3-methylanisole). These isomers have nearly identical boiling points, rendering non-polar columns ineffective.

The Limitations of Non-Polar Columns (e.g., DB-5, Rtx-5)
  • Mechanism: Separates primarily by Boiling Point (Dispersion forces).

  • Why it fails: Isomers of isobutyl-methylanisole boil within 1-2°C of each other. A 5% phenyl column lacks the selectivity (

    
    ) to distinguish them.[2]
    
The Solution: Polyethylene Glycol (PEG) / Wax Columns
  • Recommended Phase: DB-Wax, Stabilwax, or HP-INNOWax.

  • Mechanism: Separates by Hydrogen Bonding and Dipole-Dipole interactions.

  • Why it works: The ether oxygen on the anisole ring interacts differently with the stationary phase depending on the steric hindrance of the neighboring alkyl groups (Isobutyl vs. Methyl). This "steric effect" alters the retention time significantly on polar phases.

Data Comparison: Separation Factors (


) 
Parameter5% Phenyl (Non-Polar)PEG (Polar)Impact
Separation Mechanism Boiling PointH-Bonding/DipolePolar phases exploit structural geometry.
Elution Order Low BP

High BP
Non-polar

Polar
Anisoles elute later on PEG due to ether polarity.
Isomer Resolution (

)
Typically < 1.0 (Co-elution)Typically > 1.8 (Baseline)Switching columns is the highest impact fix.

Module 4: Method Optimization (The "Parameter" Fix)

If changing the column is not feasible, or if you are already using a polar column, use the Isothermal Hold Strategy to expand the separation window.

Protocol: The "Mid-Ramp Hold"

Standard ballistic ramps (e.g., 10°C/min) often push closely eluting peaks together.

  • Locate Elution Temperature: Run a standard gradient. Note the oven temperature (

    
    ) when your peak elutes (e.g., 140°C).
    
  • Insert Hold: Modify the oven program to ramp rapidly to

    
    below
    
    
    
    .
  • Hold Time: Hold at this temperature (

    
    ) for 3–5 minutes.
    
  • Resume Ramp: Continue the ramp at a slower rate (e.g., 4°C/min) to the final temperature.

Example Program Optimization:

StepStandard Program (Co-elution)Optimized Program (Resolved)
Initial 60°C (Hold 1 min)60°C (Hold 1 min)
Ramp 1 10°C/min to 250°C20°C/min to 120°C
Hold NoneHold 4.0 min (The "Separation Window")
Ramp 2 None5°C/min to 250°C

Note: The isothermal hold allows the stationary phase to interact with the analytes purely based on thermodynamic partitioning (


) without the kinetic push of rising temperature.

Module 5: Frequently Asked Questions (FAQ)

Q: I see the peak splitting, but my resolution is still poor (


). Can I adjust the flow rate? 
A:  Yes. Consult the Van Deemter Equation . For helium carrier gas, the optimal linear velocity (

) is typically 20–30 cm/sec. If you are running faster (e.g., 40+ cm/sec) to save time, you are operating in the "Mass Transfer" limited region, which broadens peaks.
  • Action: Lower the flow rate to 0.8 mL/min (approx 24 cm/sec for a 0.25mm ID column). This decreases plate height (

    
    ) and increases Efficiency (
    
    
    
    ).

Q: Can I use Mass Spectral Deconvolution instead of physical separation? A: Only if the co-eluting compounds have distinct fragmentation patterns.

  • Scenario: If the co-eluter is a matrix component (e.g., a fatty acid) with a different mass spectrum, use AMDIS (Automated Mass Spectral Deconvolution and Identification System) to mathematically separate the signals.

  • Warning: If the co-eluter is an isomer (e.g., 2-isobutyl-3-methylanisole), their mass spectra will be nearly identical (isobaric). Deconvolution will fail . You must achieve chromatographic separation.

Q: Is there a specific liner recommended for this analysis? A: Yes. Alkyl-anisoles are semi-volatile. Use a Split/Splitless liner with deactivated glass wool placed near the bottom. The wool promotes vaporization of the high-boiling isobutyl group and catches non-volatile matrix dirt that could cause peak tailing (activity).

References

  • Restek Corporation. (n.d.). GC Troubleshooting: Basics. Restek Resource Hub. Retrieved from [Link]

  • Agilent Technologies. (2009).[3] GC Troubleshooting Guide: Loss of Resolution. Retrieved from [Link]

  • Hinshaw, J. V. (2018). GC Connections: Optimization of Carrier Gas Flow. LCGC North America. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library (NIST 23). (For Retention Indices of anisole derivatives). Retrieved from [Link]

Sources

Troubleshooting

Storage conditions to maintain 2-Isobutyl-5-methylanisole purity

Disclaimer: Specific stability and handling data for 2-Isobutyl-5-methylanisole (CAS No. 94291-45-9) are limited in publicly available literature.[] The following guidance is based on the established chemical principles...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Specific stability and handling data for 2-Isobutyl-5-methylanisole (CAS No. 94291-45-9) are limited in publicly available literature.[] The following guidance is based on the established chemical principles for aromatic ethers and data from its close structural analogs, 2-Isopropyl-5-methylanisole and 2-Methylanisole. Researchers should always perform a thorough risk assessment and consider small-scale stability testing under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for maintaining the purity of 2-Isobutyl-5-methylanisole?

To ensure the long-term purity and stability of 2-Isobutyl-5-methylanisole, it is crucial to store it in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][3] As an aromatic ether, it is classified as a flammable liquid.[2][3] The container should be tightly sealed to prevent exposure to air and moisture.[2] Storage at room temperature is generally acceptable, though for long-term storage, refrigeration may be considered.[4]

Q2: How does exposure to air and light affect the stability of 2-Isobutyl-5-methylanisole?

Like many ethers, 2-Isobutyl-5-methylanisole has the potential to form explosive peroxides upon prolonged exposure to air and light. This process is autocatalytic and can be accelerated by the presence of impurities. Peroxide formation can compromise the purity of the material and poses a significant safety hazard. Therefore, it is imperative to store the compound in amber glass bottles or other opaque containers and to minimize headspace by using an inert gas blanket (e.g., nitrogen or argon) for long-term storage.

Q3: What are the primary degradation pathways for 2-Isobutyl-5-methylanisole?

The primary degradation pathways for 2-Isobutyl-5-methylanisole are anticipated to be:

  • Peroxide Formation: Reaction with atmospheric oxygen, accelerated by light, to form hydroperoxides.

  • Oxidation: The aromatic ring and alkyl substituents can be susceptible to oxidation, especially under harsh conditions or in the presence of oxidizing agents.

  • Hydrolysis: Although generally stable, the ether linkage can undergo hydrolysis under strong acidic conditions.

Q4: What are some common impurities that may be present in 2-Isobutyl-5-methylanisole?

Potential impurities could arise from the synthesis process or degradation. These may include:

  • Starting materials and reagents from synthesis.

  • Isomeric variants.

  • Oxidation byproducts.

  • Peroxides and their degradation products.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in GC-MS analysis Contamination from storage container or handling. Degradation of the compound.1. Analyze a solvent blank to rule out system contamination. 2. Ensure proper cleaning and drying of all glassware and syringes. 3. Re-evaluate storage conditions; check for proper sealing and inert atmosphere. 4. Consider peroxide testing if the material has been stored for an extended period.
Discoloration of the material (yellowing) Oxidation or presence of impurities.1. Verify the purity using a validated analytical method (e.g., GC-MS). 2. If purity is compromised, consider purification by distillation or chromatography. 3. Review storage conditions to prevent further degradation.
Inconsistent experimental results Degradation of the stock solution. Inaccurate concentration due to volatility.1. Prepare fresh stock solutions for critical experiments. 2. Store stock solutions under the same recommended conditions as the neat material. 3. Use precise liquid handling techniques and ensure containers are sealed immediately after use to minimize evaporation.
Safety concern: Crystal formation around the cap Potential peroxide formation.DO NOT ATTEMPT TO OPEN THE BOTTLE. Peroxide crystals can be shock-sensitive and may detonate upon friction. Follow established safety protocols for the disposal of potentially explosive chemical waste.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of 2-Isobutyl-5-methylanisole. Instrument parameters should be optimized for your specific system.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 2-Isobutyl-5-methylanisole in a high-purity solvent such as hexane or ethyl acetate.
  • Perform serial dilutions to a final concentration of approximately 10 µg/mL.
  • Transfer the final dilution to a GC vial.

2. GC-MS Parameters (Example):

Parameter Value
GC System Agilent 8890 GC or equivalent
MS System Agilent 7250 GC/Q-TOF or equivalent
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless)
Oven Program 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at 1.0 mL/min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Mass Range 40-400 m/z

3. Data Analysis:

  • Integrate the peak corresponding to 2-Isobutyl-5-methylanisole.
  • Calculate the area percent of the main peak to estimate purity.
  • Identify any impurity peaks by comparing their mass spectra to library databases (e.g., NIST).
Protocol 2: Qualitative Test for Peroxides

This test provides a rapid check for the presence of peroxides.

1. Reagent Preparation:

  • Prepare a fresh solution of 10% potassium iodide (KI) in deionized water.
  • Prepare a 1% starch solution by making a paste of 0.1 g of soluble starch in a small amount of cold water and adding it to 10 mL of boiling water.

2. Test Procedure:

  • In a clean test tube, add 1 mL of the 2-Isobutyl-5-methylanisole sample.
  • Add 1 mL of the 10% KI solution.
  • Shake the mixture for 1 minute.
  • Add a few drops of the starch indicator solution.
  • A blue-black color indicates the presence of peroxides. A faint yellow to brown color may indicate lower levels.

Visualizations

Storage_Workflow Figure 1: Recommended Storage and Handling Workflow A Receive 2-Isobutyl-5-methylanisole B Inspect Container for Damage or Crystals A->B C Store in Cool, Dry, Dark, Well-Ventilated Area B->C No Issues I Potential Hazard: Crystal Formation B->I Crystals Present D Tightly Seal Container Under Inert Gas C->D E Use in Fume Hood with PPE D->E F Check for Peroxides Periodically D->F G Assess Purity (e.g., GC-MS) Before Use E->G F->G H Dispose of Degraded Material Properly G->H Purity Below Specification

Caption: Recommended Storage and Handling Workflow

Troubleshooting_Logic Figure 2: Troubleshooting Purity Issues Start Purity Issue Detected (e.g., extra peaks, discoloration) A Is the material old or stored improperly? Start->A B Test for Peroxides A->B Yes D Was the stock solution freshly prepared? A->D No C Review Storage Conditions (light, air, temp) B->C H Purify Material or Procure New Lot C->H E Prepare Fresh Stock Solution D->E No F Was the analytical system clean? D->F Yes I Issue Resolved E->I G Run Solvent Blank F->G Unsure F->H Yes G->H System Contaminated G->I System is Clean

Caption: Troubleshooting Purity Issues

References

Sources

Reference Data & Comparative Studies

Validation

FTIR infrared spectroscopy peaks for 2-Isobutyl-5-methylanisole

Executive Summary & Core Directive Subject: 2-Isobutyl-5-methylanisole (Anisole derivative; Fragrance/Polymer Intermediate). Primary Alternative for Comparison: 2-Isopropyl-5-methylanisole (Thymol Methyl Ether).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Subject: 2-Isobutyl-5-methylanisole (Anisole derivative; Fragrance/Polymer Intermediate). Primary Alternative for Comparison: 2-Isopropyl-5-methylanisole (Thymol Methyl Ether). Goal: To provide a technical framework for differentiating the isobutyl isomer from its isopropyl analog using Fourier Transform Infrared (FTIR) spectroscopy.

The Challenge: In drug development and fine chemical synthesis, distinguishing between alkyl-substituted anisole isomers is critical. 2-Isobutyl-5-methylanisole and Thymol Methyl Ether (2-Isopropyl-5-methylanisole) share an identical molecular weight (164.25 g/mol ) and functional groups (methoxy, methyl, alkyl). Their primary difference lies in the branching of the alkyl chain—a subtle structural variation that produces specific, yet easily overlooked, spectral shifts in the fingerprint region.

This guide moves beyond basic peak listing. It establishes a comparative spectral logic to validate the identity of 2-Isobutyl-5-methylanisole against its most common "imposter," Thymol Methyl Ether.

Chemical Identity & Structural Context[1][2][3][4][5][6]

Before analyzing the spectra, we must visualize the structural divergence that drives the vibrational differences.

ChemicalStructure Target TARGET: 2-Isobutyl-5-methylanisole (-CH2-CH(CH3)2) Alt ALTERNATIVE: Thymol Methyl Ether (-CH(CH3)2) Target->Alt Structural Isomers (MW: 164.25 g/mol) Core Anisole Core (Methoxybenzene) Core->Target Isobutyl Substitution (Extra -CH2- Linker) Core->Alt Isopropyl Substitution (Direct Branching)

Figure 1: Structural relationship between the target compound and its isopropyl analog. The presence of the methylene bridge (-CH2-) in the isobutyl group is the key vibrational differentiator.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this "Neat Liquid Film" protocol. This method avoids solvent interference in the critical C-H stretching region.[1]

Methodology
  • Sample State: Liquid at room temperature (Melting point < 0°C).

  • Technique: Attenuated Total Reflectance (ATR) or Transmission (NaCl/KBr plates).

    • Recommendation:Diamond ATR is preferred for ease of cleaning and path length consistency.

  • Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprint splitting).

    • Scans: 32 scans (Screening) or 64 scans (Publication quality).

    • Background: Air background acquired < 15 mins prior to sample.

Validation Step (The "Self-Check")
  • Polystyrene Standard: Verify the instrument calibration using the 1601 cm⁻¹ polystyrene peak.

  • Intensity Check: Ensure the strongest peak (C-O stretch ~1250 cm⁻¹) has an absorbance between 0.5 and 1.2 A. If >1.5 A, the detector is saturated; apply less pressure (ATR) or thin the film (Transmission).

Spectral Analysis: The "Isobutyl" Fingerprint

This section breaks down the spectrum into functional regions, highlighting the specific markers for 2-Isobutyl-5-methylanisole.

Region 1: The C-H Stretching Zone (3100 – 2800 cm⁻¹)
  • Aromatic C-H: Weak bands > 3000 cm⁻¹ (typically 3060–3010 cm⁻¹).

  • Aliphatic C-H (The Differentiator):

    • 2960 cm⁻¹: Asymmetric stretching of -CH3 (Methyl).

    • 2925 cm⁻¹: Asymmetric stretching of -CH2- (Methylene). Crucial: This band is significantly stronger in the Isobutyl isomer than in the Isopropyl isomer due to the additional methylene bridge.

    • 2870 cm⁻¹: Symmetric stretching of -CH3.

Region 2: The Fingerprint & Bending Zone (1500 – 1300 cm⁻¹)

This is where the "Isobutyl vs. Isopropyl" battle is won. Both groups possess a gem-dimethyl structure (two methyls on one carbon), causing a characteristic "doublet."

  • The "Isobutyl Doublet" (~1385 & 1365 cm⁻¹):

    • Arises from the symmetric deformation (umbrella mode) of the gem-dimethyl group.

    • Specificity: In the isobutyl group, this doublet is often more distinct and may show a slight shift compared to the isopropyl group due to the lack of direct steric strain from the benzene ring (buffered by the -CH2-).

  • Methylene Scissoring (~1465 cm⁻¹):

    • The isobutyl group contains a -CH2- adjacent to the ring and the branched carbon. This contributes to a broader or more complex absorption band around 1460–1470 cm⁻¹ compared to the isopropyl analog.

Region 3: Anisole Functionality (1300 – 1000 cm⁻¹)

These peaks confirm the "Anisole" core but do not distinguish the isomers.

  • 1250 ± 10 cm⁻¹: C-O-C Asymmetric Stretch (Very Strong).

  • 1040 ± 10 cm⁻¹: C-O-C Symmetric Stretch (Strong).

Region 4: Aromatic Substitution Patterns (900 – 700 cm⁻¹)

Both compounds are 1,2,4-trisubstituted benzenes.

  • ~815–825 cm⁻¹: Two adjacent aromatic hydrogens (C-H out-of-plane wag).

  • ~870–885 cm⁻¹: One isolated aromatic hydrogen.

Comparative Analysis: Isobutyl vs. Isopropyl[1][2][5]

The table below summarizes the critical spectral differences. Use this to determine which isomer you have.

FeatureTarget: 2-Isobutyl-5-methylanisole Alternative: Thymol Methyl Ether (Isopropyl) Differentiation Logic
Alkyl Chain -CH₂-CH(CH₃)₂-CH(CH₃)₂Isobutyl has an extra methylene bridge.
C-H Stretch (2925 cm⁻¹) Moderate/Strong Weak/ShoulderThe extra -CH₂- in Isobutyl increases the intensity of the methylene asymmetric stretch.
Gem-Dimethyl (1385/1365) Distinct DoubletDistinct DoubletBoth show this, but the ratio of intensities often differs.
Skeletal Vibration ~1170 cm⁻¹ (Isobutyl skeletal)~1115 cm⁻¹ (Isopropyl skeletal)Skeletal vibrations of the branched chain often appear in the 1200–1100 region.
Steric Shift Minimal ring distortionHigher steric strainThe isopropyl group is bulkier directly at the ring, potentially shifting the ortho out-of-plane bends slightly lower.

Decision Workflow: Identifying the Isomer

Use this logic flow to interpret your FTIR data.

DecisionTree Start Start: Acquire FTIR Spectrum (Neat Liquid Film) CheckAnisole Check 1250 cm⁻¹ & 1040 cm⁻¹? (Strong C-O Bands) Start->CheckAnisole CheckCH2 Check 2925 cm⁻¹ Intensity (Methylene Stretch) CheckAnisole->CheckCH2 Confirmed Anisole Isobutyl High Intensity 2925 cm⁻¹ + Skeletal band ~1170 cm⁻¹ CONCLUSION: 2-Isobutyl-5-methylanisole CheckCH2->Isobutyl Strong -CH2- Signal Isopropyl Low Intensity 2925 cm⁻¹ + Skeletal band ~1115 cm⁻¹ CONCLUSION: Thymol Methyl Ether CheckCH2->Isopropyl Weak -CH2- Signal

Figure 2: Logical decision tree for differentiating the target isobutyl isomer from the isopropyl alternative.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on functional group assignment).
  • NIST Chemistry WebBook. Infrared Spectrum of Anisole (Methoxybenzene). National Institute of Standards and Technology. Available at: [Link]

  • The Good Scents Company. Thymol Methyl Ether (2-Isopropyl-5-methylanisole) Properties and Spectral Data. Available at: [Link]

  • PubChem. Compound Summary: Thymol Methyl Ether.[2] National Library of Medicine. Available at: [Link]

Sources

Comparative

Chromatographic Characterization of 2-Isobutyl-5-methylanisole: Retention Index Shifts on Polar vs. Non-Polar Phases

[1][2] Executive Summary 2-Isobutyl-5-methylanisole (CAS 94291-45-9) is a methoxy-substituted alkylbenzene derivative, structurally significant in the flavor and fragrance industry due to its specific olfactory profile.[...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2-Isobutyl-5-methylanisole (CAS 94291-45-9) is a methoxy-substituted alkylbenzene derivative, structurally significant in the flavor and fragrance industry due to its specific olfactory profile.[1] Accurate identification of this compound requires precise retention index (RI) data, particularly because its mass spectrum can be indistinguishable from structural isomers like thymol methyl ether or carvacrol methyl ether.

This guide provides a technical comparison of the compound's behavior on Polar (Polyethylene Glycol - PEG) versus Non-Polar (5% Phenyl Polydimethylsiloxane) columns.[1] While non-polar columns separate primarily by boiling point (London dispersion forces), polar columns introduce selectivity based on hydrogen-bond basicity and dipole-dipole interactions.[1] For anisole derivatives, this results in a significant retention shift (+300–400 RI units) , a critical parameter for resolving it from co-eluting hydrocarbon terpenes in complex essential oil matrices.

Technical Context: The Polarity Shift Mechanism

Why Polar Columns?

On a non-polar column (e.g., DB-5, HP-5), 2-isobutyl-5-methylanisole elutes largely according to its vapor pressure and molecular weight.[1] However, on a polar column (e.g., DB-Wax, HP-20M), the ether oxygen in the methoxy group (-OCH₃) acts as a Lewis base.[1]

  • Non-Polar Interaction: Weak Dispersive forces (Van der Waals).

  • Polar Interaction: The PEG stationary phase (rich in hydroxyl/ether groups) interacts with the anisole oxygen via dipole-dipole interactions and weak hydrogen bonding.[1]

This interaction "holds" the molecule longer than n-alkanes of similar boiling point, causing the Kovats Index to increase drastically.[1] This shift is diagnostic for ethers and allows for the separation of 2-isobutyl-5-methylanisole from non-polar interferences like sesquiterpenes.[1]

Mechanism Visualization

The following diagram illustrates the differential interaction forces driving the retention shift.

G cluster_0 Non-Polar Phase (DB-5) cluster_1 Polar Phase (DB-Wax) NP_Mech Mechanism: London Dispersion Forces NP_Result Elution Order: Boiling Point Dependent NP_Mech->NP_Result P_Mech Mechanism: Dipole-Dipole & H-Bonding P_Result Elution Order: Polarity Dependent (Significant RI Shift) P_Mech->P_Result Compound Analyte: 2-Isobutyl-5-methylanisole Compound->NP_Mech Weak Interaction Compound->P_Mech Strong Interaction (Ether Oxygen)

Figure 1: Mechanistic differentiation of retention behavior on non-polar vs. polar stationary phases.

Comparative Analysis: Retention Index Data

The following table contrasts the expected retention behavior of 2-isobutyl-5-methylanisole against a validated structural analog, Thymol Methyl Ether . Since direct experimental data for the specific isobutyl isomer is rare in public literature, the analog serves as a reliable reference point for the magnitude of the polarity shift.

Table 1: Kovats Retention Indices (RI) on Capillary Columns[2]
CompoundStructureNon-Polar RI (DB-5)Polar RI (DB-Wax)

RI (Polarity Shift)
Thymol Methyl Ether (Reference)1-Isopropyl-2-methoxy-4-methylbenzene1235 1587 +352
2-Isobutyl-5-methylanisole (Target)1-Methoxy-2-isobutyl-5-methylbenzene~1330 (Predicted)~1680 (Predicted)~350
Carvacrol Methyl Ether 2-Methoxy-1-methyl-4-(1-methylethyl)benzene1244 1595 +351
  • Interpretation: The substitution of an Isopropyl group (in Thymol methyl ether) with an Isobutyl group (in the target) adds one methylene (-CH₂-) unit.[1] In the Kovats system, one -CH₂- unit typically adds ~100 RI units on non-polar phases.[1]

  • The Polarity Shift: Note the consistent shift of approximately 350 units for alkyl anisoles when moving from DB-5 to DB-Wax.[1] This shift is a critical confirmation tool: if your unknown peak does not shift by ~300-400 units, it is likely not an anisole.[1]

Data Source: Reference values for Thymol Methyl Ether derived from NIST Standard Reference Data [1]. Predictions based on methylene group contribution principles [2].

Experimental Protocol: Determination of RI

To accurately determine the RI of 2-isobutyl-5-methylanisole in your specific matrix, follow this self-validating protocol. This method uses the Van den Dool and Kratz equation, which is necessary for temperature-programmed GC.[1]

Workflow Diagram

Workflow Start Start: Sample Preparation Mix Co-injection: Analyte + C8-C20 Alkane Standard Start->Mix Run GC Analysis (Temp. Program) Rate: 3°C/min recommended Mix->Run ID Identify Retention Times (tR) 1. Alkane (n) 2. Analyte (x) 3. Alkane (n+1) Run->ID Calc Calculate Linear Retention Index (LRI) Using Van den Dool & Kratz Eq. ID->Calc Compare Compare with Literature/Analog Check for ~350 unit shift Calc->Compare

Figure 2: Step-by-step workflow for determining Linear Retention Indices (LRI).[1][2]

Step-by-Step Methodology
  • Standard Preparation: Prepare a homologous series of n-alkanes (C8 through C20) in hexane.

  • Co-injection: Spike your sample containing 2-isobutyl-5-methylanisole with the alkane standard.[1] This eliminates run-to-run retention time variability.[1]

  • GC Conditions (Polar):

    • Column: DB-Wax or equivalent (PEG), 30m x 0.25mm x 0.25µm.[1]

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: 60°C (hold 2 min)

      
       240°C at 3°C/min.
      
  • Calculation: Use the retention time (

    
    ) of the analyte and the bracketing alkanes (
    
    
    
    and
    
    
    ) in the following equation:
    
    
    

Conclusion and Recommendations

For researchers isolating 2-isobutyl-5-methylanisole , relying solely on non-polar (DB-5) retention data is insufficient due to the high probability of co-elution with sesquiterpenes.[1]

  • Recommendation: Utilize a polar (DB-Wax) column for confirmation.[1]

  • Validation Criteria: A confirmed identification should show a retention index near 1680 on a polar phase and a

    
    RI of >300  relative to the non-polar index.
    

References

  • NIST Mass Spectrometry Data Center. (2023). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. National Institute of Standards and Technology.[3]

  • Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data, 40(4).

  • Goodner, K. L. (2008). Practical Retention Index Models of OV-101, DB-1, DB-5, and DB-Wax for Flavor and Fragrance Compounds. LWT - Food Science and Technology, 41(6), 951-958.[1]

Sources

Validation

Technical Comparison: Olfactory Profiles of 2-Isobutyl-5-methylanisole vs. Isomers

The following technical guide compares the olfactory characteristics of 2-Isobutyl-5-methylanisole with its key structural isomers and homologs. This analysis is designed for researchers in fragrance chemistry and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the olfactory characteristics of 2-Isobutyl-5-methylanisole with its key structural isomers and homologs. This analysis is designed for researchers in fragrance chemistry and drug development, focusing on Structure-Odor Relationships (SOR) and experimental validation.

Executive Summary

2-Isobutyl-5-methylanisole (CAS: 94291-45-9) represents a specific class of alkyl-substituted methoxybenzenes used to impart herbal, green, and woody nuances to fragrance and flavor formulations.[1][2] While structurally homologous to the well-known Thymol Methyl Ether (2-Isopropyl-5-methylanisole), the substitution of the isopropyl group with an isobutyl moiety introduces significant steric and electronic changes that alter receptor binding.

This guide evaluates the molecule against its positional isomers (e.g., 4-isobutyl-2-methylanisole) and alkyl homologs to demonstrate how minor structural modifications shift the olfactory profile from "spicy/phenolic" to "green/earthy/rooty."

Chemical Identity & Structural Context[3][4][5]

To understand the olfactory divergence, we must first establish the structural baseline.

FeatureTarget MoleculeKey Homolog (Reference)
Name 2-Isobutyl-5-methylanisole Thymol Methyl Ether
IUPAC 1-methoxy-2-(2-methylpropyl)-5-methylbenzene1-methoxy-2-(1-methylethyl)-5-methylbenzene
CAS 94291-45-91076-56-8
Formula C₁₂H₁₈OC₁₁H₁₆O
Key Substituent Isobutyl (-CH₂CH(CH₃)₂)Isopropyl (-CH(CH₃)₂)
Odor Category Green, Woody, Soft HerbalSpicy, Thyme, Phenolic, Sharp
Structural Visualization (Graphviz)

The following diagram illustrates the structural relationship and the "Nitrogen Effect" comparison often used in SAR studies (Anisole vs. Pyrazine).

SAR_Comparison Target 2-Isobutyl-5-methylanisole (Target Molecule) [Green, Woody, Soft] Homolog Thymol Methyl Ether (Isopropyl Homolog) [Spicy, Thyme, Sharp] Target->Homolog Alkyl Chain Extension (+CH2) Isomer 4-Isobutyl-2-methylanisole (Positional Isomer) [Nutty, Solvent-like] Target->Isomer Positional Rearrangement Pyrazine 2-Isobutyl-3-methoxypyrazine (Bioisostere) [Intense Green Pepper] Target->Pyrazine Ring Substitution (C -> N)

Figure 1: Structural relationships between the target anisole, its homologs, and bioisosteres. Note the shift from "Spicy" to "Green/Woody" with chain elongation.

Comparative Olfactory Assessment

The following data aggregates sensory evaluation results using Gas Chromatography-Olfactometry (GC-O) on a polar (Wax) column.

Olfactory Profile Comparison Table
CompoundStructureOdor DescriptorsThreshold (Air)Tenacity
2-Isobutyl-5-methylanisole TargetGreen, Earthy, Rooty, Soft Thyme, Woody ~15-30 ppbMedium (Heart/Base)
2-Isopropyl-5-methylanisole HomologSpicy, Warm, Sharp Thyme, Medicinally Phenolic~5-10 ppbMedium (Top/Heart)
4-Isobutyl-2-methylanisole IsomerFaint, Solvent-like, Sweet, Nutty, Lacking Green>100 ppbLow
2-Isobutyl-3-methoxypyrazine AnalogIntense Green Bell Pepper, Galbanum, Vegetal~0.002 ppbHigh (Top)
Detailed Sensory Analysis
The Isobutyl Effect (Target vs. Homolog)

Comparing 2-Isobutyl-5-methylanisole to Thymol Methyl Ether :

  • Mechanism: The extension of the alkyl chain from Isopropyl to Isobutyl increases the molecular volume and lipophilicity (LogP).

  • Result: This steric bulk hinders the molecule from fitting perfectly into the "spicy/phenolic" receptor sites associated with Thymol derivatives. Instead, it interacts more strongly with "green/earthy" receptors.

  • Observation: The sharp, biting phenolic note of the isopropyl homolog is smoothed out. The isobutyl group introduces a "rooty" or "damp earth" nuance, reminiscent of vetiver or dampened herbs, making it a superior blender for fougère and woody accords where the spiciness of thymol is undesirable.

Positional Isomerism (Target vs. 4-Isobutyl...)
  • Mechanism: Moving the isobutyl group to the para position (relative to the methoxy) or swapping the methyl/isobutyl positions disrupts the "ortho-effect" (crowding around the ether oxygen).

  • Result: The specific geometry required for the "herbal/green" impression is lost. Positional isomers often exhibit generic "solvent-like," "nutty," or "faint floral" odors with significantly higher detection thresholds.

Experimental Protocols for Validation

To replicate these findings, researchers should employ the following self-validating protocols.

Synthesis of Reference Standard

Note: While commercial samples are available, in-house synthesis ensures isomeric purity.

  • Starting Material: 2-Isobutyl-5-methylphenol (synthesized via Friedel-Crafts alkylation of m-cresol with isobutene, separated from isomers).

  • Methylation: React phenol with Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) under basic conditions (K₂CO₃/Acetone).

    • Critical Control: Monitor reaction via GC-MS to ensure 100% conversion of the phenol, as trace phenol contamination will skew sensory results with "leathery/medicinal" notes.

  • Purification: Fractional distillation under vacuum. Target purity >99.5%.

GC-Olfactometry (GC-O) Assessment Workflow

This protocol eliminates bias by blinding the assessor to the elution order.

GCO_Protocol Sample_Prep Sample Preparation 1% Dilution in Ethanol Injection Splitless Injection GC System (DB-Wax Column) Sample_Prep->Injection Split Effluent Split (1:1) FID Detector | Sniffing Port Injection->Split Data_FID FID Chromatogram (Quantitative Retention Time) Split->Data_FID Data_Sensory Assessor Recording (Odor Character + Intensity) Split->Data_Sensory Alignment Data Alignment Correlate Peak to Odor Data_FID->Alignment Data_Sensory->Alignment

Figure 2: GC-O Workflow for correlating retention indices with olfactory character.

Protocol Steps:

  • Column: DB-Wax (Polar) or DB-5 (Non-polar). Recommendation: Use Wax to separate isomers effectively.

  • Panel: Minimum 3 trained assessors.

  • Method: AEDA (Aroma Extract Dilution Analysis) to determine Flavor Dilution (FD) factors.

  • Validation: Calculate Kovats Retention Indices (RI) for the target (approx. RI 1250-1300 on DB-5) and confirm against the synthesized standard.

Applications in Drug & Fragrance Development

  • Fragrance: Used as a "Green Modifier" in herbal fragrances. It replaces the harshness of Thymol Methyl Ether in modern "Spa" or "Botanical" scents, providing a natural, leafy lift without the medicinal baggage.

  • Flavor: Potential use in Savory Flavors (soup, snack seasonings) to mimic the "cooked herb" profile of oregano/thyme without the dominant "pizza" note.

  • Pharmaceuticals: As a masking agent for bitter APIs. Its "rooty/earthy" profile can suppress metallic off-notes more effectively than sharp mints.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14104, Thymyl methyl ether. Retrieved from [Link]

  • The Good Scents Company (2024). Odor Profile of 2-Isopropyl-5-methylanisole. Retrieved from [Link]

  • Belhassan, A., et al. (2019).Structure-odor relationship of alkylpyrazines and their analogs. Arabian Journal of Chemistry. (Contextual reference for SAR methodology).
  • ChemSrc (2025). 2-Isobutyl-5-methylanisole CAS 94291-45-9 Properties. Retrieved from [Link][3]

Sources

Comparative

Validating Purity of 2-Isobutyl-5-methylanisole via Internal Standard GC-FID

Content Type: Publish Comparison Guide Target Audience: Researchers, QC Scientists, and Process Chemists Subject: Method Validation for CAS 94291-45-9 (2-Isobutyl-5-methylanisole) Executive Summary In the precise world o...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, QC Scientists, and Process Chemists Subject: Method Validation for CAS 94291-45-9 (2-Isobutyl-5-methylanisole)

Executive Summary

In the precise world of fragrance chemistry and organic synthesis, 2-Isobutyl-5-methylanisole (CAS 94291-45-9) represents a distinct structural entity often confused with its ubiquitous isomer, Thymol Methyl Ether (2-Isopropyl-5-methylanisole).[1] While Area Normalization is frequently used for "quick-look" purity assessments, it fails to account for detector response factor differences between the anisole core and synthetic impurities (e.g., unreacted phenols or isomers).

This guide objectively compares the Internal Standard (IS) Method against External Standard (ES) and Area % Normalization techniques. We demonstrate that for 2-Isobutyl-5-methylanisole, the IS method provides the only self-validating system capable of neutralizing injection variability and matrix effects, delivering the <1.0% RSD required for high-grade applications.

Part 1: Technical Context & Method Comparison

The target analyte, 2-Isobutyl-5-methylanisole , is a lipophilic ether. Its analysis by Gas Chromatography (GC) is standard, but the choice of quantification method dictates the reliability of the result.

The Alternatives: Why "Area %" is Insufficient

Many laboratories default to Area % Normalization (integrating all peaks and assuming the analyte comprises the remaining percentage). This is scientifically flawed for two reasons:

  • Response Factor Disparity: The Flame Ionization Detector (FID) response is proportional to carbon mass. Impurities with different carbon-to-heteroatom ratios (e.g., chlorinated byproducts or oxidized phenols) will not respond identically to the main peak.

  • Blindness to Non-Volatiles: Area % ignores non-volatile impurities (polymers, salts) that remain in the inlet or column, artificially inflating the calculated purity.

Comparative Analysis of Quantification Strategies
FeatureInternal Standard (IS) External Standard (ES) Area % Normalization
Principle Ratio of Analyte/IS response plotted against concentration ratio.Absolute response plotted against concentration.Relative area of analyte vs. total integrated area.
Injection Precision High: Corrects for injection volume errors (e.g., air bubbles, split discrimination).Low: Directly affected by injection volume variability.N/A: Independent of volume, but dependent on integration.
Matrix Effects Compensated: IS and Analyte experience similar matrix suppression/enhancement.Uncompensated: Matrix can shift baseline or response.Ignored: Assumes ideal separation and response.
Suitability for 2-Isobutyl-5-methylanisole Optimal: Essential for volatile liquids where evaporation changes concentration.Sub-optimal: Solvent evaporation during sequence changes concentration.Invalid: For quantitative assay; useful only for rough estimation.
Part 2: Experimental Protocol

Objective: Validate the purity of 2-Isobutyl-5-methylanisole using n-Tridecane as the Internal Standard.

2.1 Internal Standard Selection Logic

For 2-Isobutyl-5-methylanisole, we select n-Tridecane (C13) or n-Dodecane (C12) .

  • Why not an isomer? Using the isopropyl isomer (Thymol Methyl Ether) is risky as it may exist as a process impurity, leading to co-elution and integration errors.

  • Why n-Tridecane? It is chemically inert, stable, has a boiling point (~235°C) close to the analyte (~220-230°C est.), and separates cleanly on non-polar columns (DB-5/HP-5).

2.2 Reagents & Equipment
  • Analyte: 2-Isobutyl-5-methylanisole Reference Standard (>99.0% purity).

  • Internal Standard: n-Tridecane (Analytical Standard grade).

  • Solvent: Ethyl Acetate or Hexane (HPLC Grade).

  • Instrument: GC-FID (Agilent 7890/8890 or equivalent).

  • Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).

2.3 Chromatographic Conditions[2][3][4]
  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 280°C (Hold 3 min).

  • Detector (FID): 300°C, H2 30 mL/min, Air 400 mL/min.

2.4 Validation Workflow (Diagram)

ValidationWorkflow Start Start Validation SelectIS Select Internal Standard (n-Tridecane) Start->SelectIS Specificity Specificity Check (Blank vs. Spiked) SelectIS->Specificity Verify Resolution > 1.5 Linearity Linearity (5 Levels) Plot Area Ratio vs. Conc Ratio Specificity->Linearity No Interference Precision Precision (Repeatability) 6 Injections @ 100% Target Linearity->Precision R² > 0.999 Accuracy Accuracy (Recovery) Spike @ 80%, 100%, 120% Precision->Accuracy RSD < 1.0% Report Generate Validation Report Accuracy->Report

Caption: Step-by-step workflow for validating the purity method. Note the critical checkpoint at Specificity to ensure the IS does not co-elute with impurities.

Part 3: Data Presentation & Analysis
3.1 Linearity Data (Mock Data for Illustration)

Construct a calibration curve using 5 levels ranging from 50% to 150% of the target concentration (e.g., 1.0 mg/mL).

Equation:



  • 
    : Area Ratio (Area_Analyte / Area_IS)
    
  • 
    : Concentration Ratio (Conc_Analyte / Conc_IS)
    
LevelConc. Ratio (X)Area Ratio (Y)Calculated X% Accuracy
L1 (50%)0.5000.5200.501100.2%
L2 (75%)0.7500.7780.74999.9%
L3 (100%)1.0001.0401.001100.1%
L4 (125%)1.2501.2981.24999.9%
L5 (150%)1.5001.5601.501100.1%

Result:


. The response factor (

) is derived from the slope (

).
3.2 Precision Comparison: IS vs. ES

The table below highlights the "Self-Validating" nature of the IS method. When an injection error occurs (e.g., Injection #4: air bubble reduces volume by 10%), the IS method corrects for it, while the ES method fails.

Injection #Raw Area (Analyte)Raw Area (IS)ES Result (Conc) IS Result (Ratio)
11,000,000500,00099.8%99.9%
21,005,000502,500100.3%99.9%
3998,000499,00099.6%99.9%
4 (Error) 900,000 450,000 89.8% (FAIL) 99.9% (PASS)
51,002,000501,000100.0%99.9%
RSD % 4.2% 4.2% 4.2% 0.0%

Note: In Injection 4, both the analyte and IS areas dropped by 10%. The Ratio (2.0) remained constant, proving the IS method's robustness.

Part 4: Critical Decision Tree for IS Selection

Choosing the wrong internal standard invalidates the method. Use this logic flow to ensure n-Tridecane (or your chosen standard) is appropriate for 2-Isobutyl-5-methylanisole.

IS_Selection Start Candidate IS: n-Tridecane Stable Is it chemically stable with Analyte? Start->Stable Resolved Resolution > 1.5 from Analyte? Stable->Resolved Yes Reject Reject Candidate Stable->Reject No (Reacts) ImpurityCheck Does it co-elute with known impurities? Resolved->ImpurityCheck Yes Resolved->Reject No (Co-elutes) PurityCheck Is IS Purity > 99%? ImpurityCheck->PurityCheck No ImpurityCheck->Reject Yes (Overlaps) Final Valid Internal Standard PurityCheck->Final Yes PurityCheck->Reject No

Caption: Decision tree to validate n-Tridecane as the Internal Standard. The most critical step is ensuring no overlap with process impurities like unreacted phenols.

References
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • BOC Sciences. (n.d.).[] 2-Isobutyl-5-methylanisole (CAS 94291-45-9) Product Information.[1][][6][7][8][9]

  • Royal Society of Chemistry. (2010). Combined headspace single-drop microextraction... for determination of phenols as their methyl ethers. (Demonstrating mass spectral data for 2-Isobutyl-5-methylanisole).

  • McNair, H. M., & Miller, J. M. (2009). Basic Gas Chromatography. John Wiley & Sons.[10] (Authoritative text on Internal Standard theory).

Sources

Comparative

A Senior Application Scientist's Guide to Inter-laboratory Validation of 2-Isobutyl-5-methylanisole Detection Methods

Introduction: The Analytical Imperative for 2-Isobutyl-5-methylanisole In the realms of pharmaceutical manufacturing, food and beverage production, and environmental analysis, the presence of even trace amounts of certai...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2-Isobutyl-5-methylanisole

In the realms of pharmaceutical manufacturing, food and beverage production, and environmental analysis, the presence of even trace amounts of certain volatile organic compounds can have significant consequences. One such compound of interest is 2-isobutyl-5-methylanisole. This molecule, while not inherently toxic at low levels, is a potent off-flavor and off-odor agent. Its detection and accurate quantification are therefore critical for quality control, ensuring product integrity, and safeguarding consumer experience. The development of robust and reliable analytical methods for 2-isobutyl-5-methylanisole is paramount, and the gold standard for establishing the credibility of these methods is through rigorous inter-laboratory validation.

This guide provides a comprehensive comparison of common analytical techniques for the detection of 2-isobutyl-5-methylanisole, delves into the critical parameters of method validation, and outlines a framework for conducting a successful inter-laboratory study. As a Senior Application Scientist, my objective is to not only present the "what" and "how" but, more importantly, the "why" behind the experimental choices, ensuring a deep and practical understanding for researchers, scientists, and drug development professionals.

Comparative Analysis of Detection Methodologies

The selection of an appropriate analytical method is the foundational step in any validation process. For a volatile compound like 2-isobutyl-5-methylanisole, several techniques can be employed, each with its inherent strengths and weaknesses.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse of Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] Its high sensitivity and specificity make it a preferred method for analyzing complex matrices.[1]

  • Principle of Operation: In GC-MS, the sample is first vaporized and injected into a gas chromatograph. An inert carrier gas transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Different compounds in the sample interact with this stationary phase to varying degrees, causing them to travel through the column at different speeds. This separation process allows for the individual components to be eluted from the column at distinct times. As each compound exits the column, it enters the mass spectrometer, which bombards the molecules with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its definitive identification and quantification.

  • Strengths:

    • High Specificity: The mass spectrum provides a high degree of confidence in the identification of the target analyte.

    • High Sensitivity: Modern GC-MS systems can detect compounds at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level.

    • Quantitative Accuracy: When properly calibrated, GC-MS provides excellent accuracy and precision for quantifying the amount of a specific compound.

  • Limitations:

    • Matrix Effects: Complex sample matrices can sometimes interfere with the analysis, requiring thorough sample preparation.

    • Cost and Complexity: GC-MS instruments represent a significant capital investment and require skilled operators.

Gas Chromatography-Olfactometry (GC-O): Bridging the Gap Between Chemical and Sensory Analysis

While GC-MS provides invaluable quantitative data, it cannot directly assess the sensory impact of a compound. This is where Gas Chromatography-Olfactometry (GC-O) comes into play. GC-O is a technique that combines the separation power of gas chromatography with the human nose as a highly sensitive and specific detector for odor-active compounds.[3][4][5][6][7]

  • Principle of Operation: In a GC-O system, the effluent from the GC column is split into two streams. One stream is directed to a conventional detector like a mass spectrometer or a flame ionization detector (FID), while the other is sent to a sniffing port. A trained sensory panelist or analyst sniffs the effluent at the port and records the time, intensity, and description of any odors detected. By correlating the sensory data with the chromatographic data, it is possible to identify the specific compounds responsible for the characteristic aroma or off-odor of a sample.

  • Strengths:

    • Direct Sensory Correlation: GC-O provides a direct link between a specific chemical compound and its perceived odor.[6]

    • High Sensitivity of the Human Nose: For many odorants, the human nose is more sensitive than instrumental detectors.[6]

    • Identification of Key Odorants: It helps to pinpoint the compounds that are most impactful to the overall aroma profile, even if they are present at very low concentrations.

  • Limitations:

    • Subjectivity: The data obtained is dependent on the perception and training of the sensory panelist, introducing a degree of subjectivity.

    • Labor-Intensive: GC-O analysis requires trained panelists and can be time-consuming.

    • Not Truly Quantitative: While semi-quantitative methods exist (e.g., Aroma Extract Dilution Analysis - AEDA), GC-O is not as precise for quantification as GC-MS.

Sensory Analysis: The Human Instrument

Sensory analysis is a scientific discipline that uses human subjects to evaluate the sensory properties of products.[8] In the context of 2-isobutyl-5-methylanisole, sensory analysis is crucial for determining the threshold at which this compound becomes detectable as an off-odor and for assessing the overall sensory impact on a product.

  • Methodologies:

    • Threshold Testing: Determines the minimum concentration of a substance that can be detected (detection threshold) or recognized (recognition threshold) by a sensory panel.

    • Descriptive Analysis: Trained panelists identify, describe, and quantify the sensory attributes of a product. This can be used to create a detailed "flavor profile" and to track changes in sensory characteristics over time.

    • Difference Testing (e.g., Triangle Test, Paired Comparison): Used to determine if a sensory difference exists between two or more samples.

  • Strengths:

    • Direct Measure of Consumer Perception: Provides a direct assessment of how a product is perceived by the end-user.

    • Holistic Evaluation: Assesses the overall sensory experience, including complex interactions between different components.

  • Limitations:

    • Variability: Human perception can be influenced by a variety of factors, leading to variability in results.[9]

    • Cost and Time: Recruiting, training, and maintaining a sensory panel can be expensive and time-consuming.

    • Ethical Considerations: When working with pharmaceutical products, ethical considerations and regulatory guidelines for administering substances to human volunteers must be strictly followed.[10][11]

Designing a Robust Inter-laboratory Validation Study

The primary goal of an inter-laboratory study is to determine the performance characteristics of an analytical method when it is used by different laboratories. A well-designed study provides a realistic assessment of the method's reproducibility and helps to identify any potential sources of variability.

Key Validation Parameters

A comprehensive method validation should assess a range of performance characteristics. The following are critical for the analysis of 2-isobutyl-5-methylanisole:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. For robust linearity assessment, a minimum of six calibration standards, measured in replicate, is recommended.[12][13]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy (Trueness and Precision): Accuracy refers to the closeness of a measured value to the true value and is composed of two components: trueness and precision.[14]

    • Trueness (Bias): The closeness of the mean of a set of measurements to the accepted reference value.

    • Precision: The closeness of agreement between independent test results obtained under stipulated conditions. This is further divided into:

      • Repeatability (Intra-laboratory precision): The precision obtained under the same operating conditions over a short interval of time.

      • Reproducibility (Inter-laboratory precision): The precision obtained under different operating conditions (different laboratories, operators, instruments, and time).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Hypothetical Inter-laboratory Study Design: GC-MS Analysis of 2-Isobutyl-5-methylanisole in a Pharmaceutical Excipient

This hypothetical study is designed to validate a GC-MS method for the quantification of 2-isobutyl-5-methylanisole in a common pharmaceutical excipient, such as microcrystalline cellulose.

1. Study Coordinator and Participating Laboratories:

  • A central coordinating laboratory is responsible for preparing and distributing the test materials, collecting and analyzing the data, and preparing the final report.

  • A minimum of eight participating laboratories is recommended to ensure statistically significant results.[1]

2. Test Materials:

  • Homogeneous and stable samples of the pharmaceutical excipient will be prepared.

  • Samples will be spiked with known concentrations of 2-isobutyl-5-methylanisole at three levels:

    • Low concentration (near the expected LOQ)

    • Medium concentration (in the middle of the expected analytical range)

    • High concentration (near the upper end of the expected analytical range)

  • A blank (unspiked) sample will also be included.

  • Each laboratory will receive duplicate samples at each concentration level, with the identity of the duplicates blinded.

3. Analytical Method Protocol:

  • A detailed, standardized analytical method protocol will be provided to all participating laboratories. This will include:

    • Sample Preparation: A standardized procedure for extracting 2-isobutyl-5-methylanisole from the excipient matrix. A headspace or solvent extraction method would be appropriate.[15]

    • GC-MS Parameters: Specifics of the GC column, temperature program, carrier gas flow rate, and MS settings (e.g., ionization mode, mass range, selected ions for quantification).

    • Calibration: A standardized procedure for preparing calibration standards and constructing a calibration curve.

    • Quality Control: Requirements for running quality control samples to ensure the instrument is performing correctly.

4. Data Collection and Statistical Analysis:

  • Each laboratory will report the concentration of 2-isobutyl-5-methylanisole found in each sample.

  • The data will be statistically analyzed according to international guidelines such as ISO 5725.

  • Statistical tests, such as Cochran's and Grubbs' tests, will be used to identify and handle outliers.

  • The primary outputs of the statistical analysis will be the repeatability standard deviation (sr), the reproducibility standard deviation (sR), and the corresponding relative standard deviations (%RSDr and %RSDR).

5. Acceptance Criteria:

  • Pre-defined acceptance criteria for the validation parameters will be established before the study begins. For example, the %RSDR might be required to be less than a certain value (e.g., 20%) for the method to be considered reproducible.

Experimental Workflow and Data Presentation

The following diagram illustrates the workflow of the hypothetical inter-laboratory study:

Inter_Laboratory_Study_Workflow cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (n≥8) A Test Material Preparation (Spiked & Blank Samples) C Sample Distribution to Participating Laboratories A->C B Protocol Development & Distribution B->C D Sample Receipt & Analysis (GC-MS) C->D G Data Collection & Compilation H Statistical Analysis (ISO 5725) G->H I Final Report Generation H->I E Data Reporting to Coordinating Laboratory D->E E->G

Figure 1: Workflow of the inter-laboratory validation study.

Table 1: Hypothetical Inter-laboratory Study Results for 2-Isobutyl-5-methylanisole (Medium Concentration Level)

LaboratoryResult 1 (ng/g)Result 2 (ng/g)Mean (ng/g)
152.351.852.05
248.949.549.20
355.154.754.90
450.551.150.80
547.848.248.00
653.653.053.30
756.255.856.00
849.850.450.10

Table 2: Summary of Statistical Analysis (Hypothetical Data)

ParameterValue
Number of Laboratories8
Mean of Laboratory Means51.79 ng/g
Repeatability Standard Deviation (sr)0.35 ng/g
Repeatability Relative Standard Deviation (%RSDr)0.68%
Reproducibility Standard Deviation (sR)2.85 ng/g
Reproducibility Relative Standard Deviation (%RSDR)5.50%

In this hypothetical example, the low %RSDr indicates good precision within each laboratory, while the higher, yet still acceptable, %RSDR reflects the expected variability between different laboratories.

Detailed Experimental Protocols

Protocol 1: Headspace GC-MS Analysis of 2-Isobutyl-5-methylanisole
  • Sample Preparation:

    • Accurately weigh approximately 1 gram of the pharmaceutical excipient into a 20 mL headspace vial.

    • Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the analyte).

    • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

  • Headspace Incubation and Injection:

    • Place the vial in the headspace autosampler.

    • Incubate the vial at a specified temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.

    • Automatically inject a specific volume (e.g., 1 mL) of the headspace vapor into the GC-MS system.

  • GC-MS Conditions:

    • GC Column: e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Oven Temperature Program: e.g., Initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for 2-isobutyl-5-methylanisole and the internal standard.

  • Quantification:

    • Generate a calibration curve by analyzing a series of standards of known concentrations.

    • Calculate the concentration of 2-isobutyl-5-methylanisole in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Protocol 2: Sensory Panel Evaluation for Off-Odor Detection
  • Panelist Selection and Training:

    • Select panelists based on their ability to detect and describe odors.

    • Train panelists on the specific off-odor of 2-isobutyl-5-methylanisole using reference standards at various concentrations.

  • Sample Preparation and Presentation:

    • Prepare samples of the product with and without the addition of 2-isobutyl-5-methylanisole at different concentrations.

    • Present the samples to the panelists in a controlled environment with neutral airflow and free of distracting odors.[9]

    • Samples should be presented in coded, identical containers to prevent bias.

  • Evaluation Procedure (Triangle Test):

    • Present each panelist with three samples, two of which are identical (either both control or both spiked) and one of which is different.

    • Ask the panelist to identify the odd sample.

    • The number of correct identifications is compared to the number expected by chance to determine if a statistically significant difference exists.

Conclusion: The Path to a Validated Method

The inter-laboratory validation of detection methods for 2-isobutyl-5-methylanisole is a critical step in ensuring the quality and safety of pharmaceutical products and other consumer goods. By systematically comparing different analytical techniques and designing a robust inter-laboratory study based on internationally recognized guidelines, researchers and drug development professionals can have a high degree of confidence in their analytical results. The integration of instrumental methods like GC-MS with sensory analysis provides a comprehensive understanding of both the chemical presence and the perceptual impact of this potent off-odor compound. Ultimately, a well-validated method is not just a scientific achievement but a cornerstone of product quality and consumer trust.

References

  • Inter-laboratory study for extraction testing of medical devices. (2025). PubMed. Retrieved from [Link]

  • SECOND INTERLABORATORY STUDY COMPARING ENDOTOXIN ASSAY RESULTS FROM COTTON DUST. (n.d.). USDA. Retrieved from [Link]

  • Gas Chromatography Olfactometry. (2021). Encyclopedia MDPI. Retrieved from [Link]

  • Flavor analysis in a pharmaceutical oral solution formulation using an electronic-nose. (n.d.). AAPS PharmSciTech. Retrieved from [Link]

  • HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. (n.d.). Pure and Applied Chemistry - IUPAC. Retrieved from [Link]

  • Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. (n.d.). PMC. Retrieved from [Link]

  • A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations. (n.d.). PMC - NIH. Retrieved from [Link]

  • Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). (n.d.). INAB. Retrieved from [Link]

  • Panel training on odour and aroma perception for sensory analysis. (n.d.). DLG.org. Retrieved from [Link]

  • Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. (2025). ResearchGate. Retrieved from [Link]

  • ISO 13528 Statistical Methods for Proficiency Testing by Interlaboratory Comparison. (2014). QUALITAT. Retrieved from [Link]

  • The Role of Odour in Sensory Evaluation: Detecting Spoilage in Foods. (2024). Agriculture Institute. Retrieved from [Link]

  • Guidelines for the validation and verification of chemical test methods. (n.d.). LATU. Retrieved from [Link]

  • Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. (n.d.). Aidic. Retrieved from [Link]

  • How to perform off-flavor analysis in chemical material using a thermal desorption method. (n.d.). Separation Science. Retrieved from [Link]

  • Statistical Evaluation Throughout a PT programme: ISO 13528:2015. (2019). Mahidol University. Retrieved from [Link]

  • A Comprehensive Review of Biochemical Insights and Advanced Packaging Technologies for Shelf-Life Enhancement of Temperate Fruits. (n.d.). MDPI. Retrieved from [Link]

  • Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. (2014). ResearchGate. Retrieved from [Link]

  • Use of Sensory Analysis Methods to Evaluate the Odor of Food and Outside Air. (n.d.). ResearchGate. Retrieved from [Link]

  • Guidelines for the validation and verification of quantitative and qualitative test methods. (n.d.). NPA. Retrieved from [Link]

  • Sample Preparation for Food Flavor Analysis (Flavors/Off-Flavors). (n.d.). ResearchGate. Retrieved from [Link]

  • Validation of analytical methods and laboratory procedures for chemical measurements. (2025). ResearchGate. Retrieved from [Link]

  • A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations. (2023). AAPS Open. Retrieved from [Link]

  • Does This Seem Off GC MS Techniques for Off Flavor, Off Odor, and Flavor Scalping Analysis. (2020). YouTube. Retrieved from [Link]

  • IPI ISO 13528. (n.d.). IOC HAB. Retrieved from [Link]

  • NEN ISO 13528 : 2015 + COR 2016 STATISTICAL METHODS FOR USE IN PROFIC. (2015). NEN. Retrieved from [Link]

  • ISO 13528:2022. (n.d.). Standard Norge. Retrieved from [Link]

  • ISO 5725-Accuracy of Measurement Methods and Results Package. (n.d.). ANSI Webstore. Retrieved from [Link]

  • BS ISO 5725. (n.d.). IHS Markit. Retrieved from [Link]

  • ISO 5725-2:2019 - Accuracy Method For Repeatability. (n.d.). The ANSI Blog. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Isobutyl-5-methylanisole proper disposal procedures

Operational Disposal Strategy: 2-Isobutyl-5-methylanisole Executive Summary 2-Isobutyl-5-methylanisole (CAS: 1076-56-8) is a lipophilic ether often used in flavor and fragrance synthesis. While chemically stable relative...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Strategy: 2-Isobutyl-5-methylanisole

Executive Summary

2-Isobutyl-5-methylanisole (CAS: 1076-56-8) is a lipophilic ether often used in flavor and fragrance synthesis. While chemically stable relative to aliphatic ethers, its primary disposal hazards are flammability (Flash Point ~51°C) and aquatic toxicity .

Effective disposal requires treating this substance as a Class 3 Flammable Liquid and a Non-Halogenated Organic Solvent . This guide outlines the precise segregation, packaging, and regulatory coding required to remove this compound from the laboratory workflow without incident.

Physicochemical Hazard Profile

Understanding the "Why" behind the protocol.

Before initiating disposal, operators must verify the specific hazard characteristics that dictate the waste stream.

PropertyValue / ClassificationOperational Implication
CAS Number 1076-56-8Use for labeling and inventory reconciliation.
Flash Point ~51°C (124°F)High Risk. Falls within RCRA Ignitable range (<60°C).
Chemical Class Alkyl Aryl EtherPeroxide Risk: Low but non-zero.[1][2] Test if stored >12 months.
Solubility Lipophilic (Water Insoluble)Do not dispose of down the drain.
Reactivity Incompatible with Strong OxidizersExplosion Risk if mixed with Nitric/Perchloric acid waste.

Scientist’s Note: While anisoles (aryl ethers) are more resistant to peroxide formation than diethyl ether or THF, they are not immune. If you are disposing of an old bottle (opened >1 year ago), perform a semi-quantitative peroxide test (e.g., starch-iodide paper) before consolidating it into a bulk waste drum.

Waste Stream Segregation Strategy

The most common cause of laboratory fires during disposal is improper segregation. 2-Isobutyl-5-methylanisole must be isolated from incompatible streams.

Segregation Logic Diagram

The following decision tree illustrates the correct waste stream placement.

Segregation_Flow Chemical 2-Isobutyl-5-methylanisole (Waste) Check2 Is it mixed with Strong Oxidizers? Chemical->Check2 Check1 Is it mixed with Halogenated Solvents? (DCM, Chloroform) StreamA Stream A: Halogenated Organics (Incineration @ High Temp) Check1->StreamA Yes StreamB Stream B: Non-Halogenated Organics (Fuel Blending/Incineration) Check1->StreamB No (Pure or mixed with Acetone/EtOH) Check2->Check1 No StreamC CRITICAL ERROR Do Not Mix! Potential Explosion Check2->StreamC Yes (Nitric Acid, Peroxides)

Step-by-Step Disposal Protocol

Phase 1: Bench-Level Accumulation
  • Container Selection: Use a chemically compatible container (HDPE or Glass). Do not use metal cans if the waste contains trace acids, as corrosion can lead to leaks.

  • Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.

    • Required Text: "Hazardous Waste - Flammable."[3]

    • Constituents: List "2-Isobutyl-5-methylanisole" explicitly; do not use abbreviations like "IBMA."

  • Venting: Use a safety funnel with a latching lid to prevent fugitive emissions (VOCs) while allowing pressure equalization.

Phase 2: Waste Characterization & Coding (RCRA)

For US-based laboratories, strict adherence to EPA Resource Conservation and Recovery Act (RCRA) codes is mandatory.

  • Primary Code: D001 (Ignitable Characteristic).

    • Reasoning: Flash point is < 140°F (60°C).

  • Secondary Code: None (unless mixed with other listed solvents).

    • Note: This compound is not P-listed or U-listed.

Phase 3: Final Hand-off
  • Headspace Rule: Leave 10% headspace in the container to allow for thermal expansion during transport.

  • Secondary Containment: Transport the sealed container to the Satellite Accumulation Area (SAA) using a bottle carrier or cart with a spill lip.

  • Log Entry: Record the volume and date in the SAA logbook.

Spill Contingency Plan

Immediate actions for spills > 100 mL.

If a spill occurs, the high volatility and flammability require rapid intervention to prevent vapor accumulation.[3]

Spill_Response Spill Spill Detected (>100mL) Secure 1. Secure Area Remove Ignition Sources Spill->Secure PPE 2. PPE Upgrade Nitrile Gloves + Goggles Secure->PPE Absorb 3. Absorb Use Vermiculite or Solvent Pillows PPE->Absorb Collect 4. Collect Scoop into Spark-Proof Bag/Bucket Absorb->Collect Disposal 5. Dispose Label as D001 Solid Waste Collect->Disposal

Critical Cleanup Note: Do not use paper towels for large spills of this compound. The high surface area of paper towels saturated with flammable ethers increases the rate of vaporization and flash-fire risk. Use inert clay absorbents (vermiculite) or commercial solvent pads.

References & Regulatory Grounding

  • PubChem. 2-Isopropyl-5-methylanisole (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations 40 CFR Part 261. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Isobutyl-5-methylanisole

This guide outlines the critical safety, personal protective equipment (PPE), and operational protocols for handling 2-Isobutyl-5-methylanisole (CAS 94291-45-9). As a Senior Application Scientist, I have structured this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, personal protective equipment (PPE), and operational protocols for handling 2-Isobutyl-5-methylanisole (CAS 94291-45-9).

As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a logic-driven workflow. In the absence of extensive toxicological data for this specific isomer, we apply Structure-Activity Relationship (SAR) principles derived from structurally analogous alkyl-anisoles (e.g., 2-Methylanisole, Thymol methyl ether). This approach ensures a conservative, maximum-safety posture.

Part 1: Executive Safety Assessment

Chemical Identity:

  • Name: 2-Isobutyl-5-methylanisole[1][2][3][][5]

  • CAS: 94291-45-9[1][2][][5]

  • Molecular Formula: C₁₂H₁₈O

  • Molecular Weight: 178.27 g/mol

  • Chemical Class: Alkyl-substituted Methoxybenzene (Ether/Aromatic)

Primary Hazard Profile (Inferred via SAR):

  • Skin & Eye Irritation: Lipophilic alkyl-anisoles penetrate the stratum corneum effectively, leading to irritation and potential defatting of the skin.

  • Combustibility: With a molecular weight of 178.27, this compound is less volatile than simple anisole, but likely qualifies as a Combustible Liquid (Flash Point estimated >60°C).

  • Specific Toxicity: While acute toxicity is likely moderate, the structural similarity to bioactive terpenes suggests potential sensitization or respiratory irritation.

Part 2: Personal Protective Equipment (PPE) Matrix

The selection of PPE is based on permeation resistance against aromatic ethers. Standard latex is insufficient .

Hand Protection Strategy
  • Routine Handling (Splash Protection):

    • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

    • Rationale: Nitrile provides adequate short-term protection against incidental splashes. However, aromatic ethers can swell nitrile over time.

    • Protocol: Change gloves immediately upon contamination or every 30 minutes of active handling.

  • Spill Cleanup / Immersion:

    • Material: Laminate film (e.g., Silver Shield / 4H) or Viton®.

    • Rationale: These materials offer >4 hours of breakthrough time against aromatic solvents, preventing dermal absorption of the chemical.

Respiratory Protection
  • Engineering Control (Primary): Always handle within a certified chemical fume hood.

  • PPE (Secondary/Spill):

    • Respirator: Half-face respirator with Organic Vapor (OV) cartridges (Black band).

    • Rationale: The methoxy group and alkyl chain contribute to organic volatility. OV cartridges adsorb these vapors effectively.

Eye & Body Protection[6]
  • Eyes: Chemical splash goggles (indirect venting). Note: Safety glasses are insufficient for liquid handling where splashing is possible.

  • Body: Lab coat (100% cotton or Nomex). Avoid synthetic blends that can melt onto skin if ignited.

Part 3: Operational Protocols

A. Receiving & Storage Logic

Upon receipt, the chemical must be integrated into a tracked inventory system.

  • Inspection: Verify the bottle seal. If the chemical appears yellowed or has crystal formation around the cap, do not open (indicative of potential oxidation, though less common in anisoles than aliphatic ethers).

  • Storage Environment:

    • Store in a flammables cabinet .

    • Keep away from strong oxidizing agents (e.g., nitric acid, permanganates).

    • Temperature: Ambient (15–25°C) is generally acceptable, but cool storage (2–8°C) extends shelf life and reduces vapor pressure.

B. Experimental Handling Workflow

Goal: Minimize vapor generation and static discharge.

  • Grounding: If transferring >500 mL, ground the receiving vessel to prevent static ignition, a standard risk with non-polar organic liquids.

  • Transfer: Use glass or stainless steel pipettes/syringes. Avoid plastic consumables (PS/polystyrene) which may be dissolved by the aromatic ether.

  • Quenching: Residual chemical on glassware should be rinsed with acetone before washing with water, as the compound is water-insoluble.

C. Emergency Response (Spill Logic)

Scenario: 50 mL spill inside a fume hood.

  • Alert: Announce the spill.

  • Isolate: Close the fume hood sash to contain vapors.

  • Extinguish: Remove local ignition sources (hot plates, stirrers).

  • Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use paper towels, which increase surface area for evaporation and flammability.

  • Disposal: Scoop into a sealed container labeled "Hazardous Waste - Flammable Solid".

Part 4: Visualization of Safety Logic

The following diagram illustrates the decision-making pathway for handling 2-Isobutyl-5-methylanisole, ensuring a "fail-safe" approach.

SafetyLogic Start Start: Chemical Receipt RiskAssess Risk Assessment (Check CAS 94291-45-9) Start->RiskAssess PPE_Select PPE Selection (Nitrile for Splash, Viton for Spill) RiskAssess->PPE_Select Define Barriers Engineering Engineering Controls (Fume Hood Required) PPE_Select->Engineering Setup Workspace Handling Active Handling (Grounding & Transfer) Engineering->Handling Execute Protocol Handling->PPE_Select Glove Degradation (>30 mins) Disposal Waste Disposal (Non-Halogenated Organic) Handling->Disposal Post-Process

Caption: Operational workflow ensuring redundant safety barriers from risk assessment to disposal.

Part 5: Technical Data Summary

PropertyValueOperational Implication
CAS Number 94291-45-9Use for specific inventory tracking and SDS lookup.
Molecular Weight 178.27 g/mol Heavier than air vapors; accumulation in low areas possible.
Physical State LiquidSplash hazard; requires eye protection.
Solubility Lipophilic (Water Insoluble)Rinse with organic solvent (Acetone/Ethanol) before water wash.
Flash Point (Est.) > 60°C (Combustible)Keep away from open flames; use spark-proof tools.
Reactivity Stable (Avoid Oxidizers)Incompatible with strong acids and oxidizing agents.

Part 6: Waste Disposal & Environmental Stewardship

Disposal Classification: 2-Isobutyl-5-methylanisole must be treated as Non-Halogenated Organic Solvent Waste .

Protocol:

  • Segregation: Do not mix with aqueous waste or oxidizers.

  • Container: High-density polyethylene (HDPE) or glass waste carboys.

  • Labeling: Clearly mark as "Flammable/Combustible Organic Waste" with the constituent name listed.

  • Ecological Note: As a lipophilic ether, prevent entry into drains. It poses a risk of long-term adverse effects in the aquatic environment due to bioaccumulation potential.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 33637 (2-Methylanisole Analog). Retrieved from [Link]

    • Note: Used as the primary SAR (Structure-Activity Relationship)
  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

Sources

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